molecular formula C7H4BrNO4 B046716 3-Bromo-2-nitrobenzoic acid CAS No. 116529-61-4

3-Bromo-2-nitrobenzoic acid

Cat. No.: B046716
CAS No.: 116529-61-4
M. Wt: 246.01 g/mol
InChI Key: JAURIZJCCFDGDI-UHFFFAOYSA-N
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Description

3-Bromo-2-nitrobenzoic acid is a versatile and high-value synthetic intermediate prized for its utility in constructing complex molecular architectures. Its distinct molecular structure, featuring a carboxylic acid, an aromatic nitro group, and a bromine substituent on the same benzene ring, provides three distinct handles for selective chemical manipulation. This makes it an indispensable building block in medicinal chemistry for the synthesis of targeted libraries, particularly in developing protease inhibitors and kinase-targeted small molecules where the benzoic acid scaffold is prevalent. The bromine atom is highly amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid diversification of the core structure. Concurrently, the electron-withdrawing nitro group strongly influences the electronics of the ring, facilitating nucleophilic aromatic substitution and serving as a protected precursor to an aniline functionality, which is a key pharmacophore in many active pharmaceutical ingredients (APIs). Beyond pharmaceuticals, researchers utilize this compound in materials science for the synthesis of functionalized organic ligands and monomers designed for metal-organic frameworks (MOFs) and conjugated polymers, where its substitution pattern allows for precise control over material properties. Its mechanism of action in research contexts is defined by its role as a precise molecular scaffold, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel chemical entities with tailored functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAURIZJCCFDGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296272
Record name 3-bromo-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116529-61-4
Record name 3-bromo-2-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-nitrobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-nitrobenzoic Acid: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-nitrobenzoic acid, identified by the CAS number 116529-61-4 , is a highly functionalized aromatic carboxylic acid that has garnered significant attention in the field of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a bromine atom, and a nitro group on a benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and the characterization of its derivatives.

PropertyValueSource(s)
CAS Number 116529-61-4[1][2]
Molecular Formula C₇H₄BrNO₄
Molecular Weight 246.01 g/mol [1]
IUPAC Name This compound[1]
Appearance Off-white to light yellow crystalline powder[3]
Melting Point 184-186 °C[4][5]
pKa 1.80 ± 0.10 (Predicted)[3]
Solubility Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[6][7]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid.[2]

Experimental Protocol: Oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • 2-(3-bromo-2-nitrophenyl)acetic acid

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • 500 mL three-necked flask

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL three-necked flask, add 500 mL of water and 10.0 g of sodium hydroxide. Stir until the sodium hydroxide is fully dissolved.

  • Add 24.0 g of 2-(3-bromo-2-nitrophenyl)acetic acid to the flask.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 6 hours with continuous stirring.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the cooled mixture to remove any insoluble material and collect the filtrate.

  • Adjust the pH of the filtrate to 1.5 using concentrated hydrochloric acid.

  • Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 80 mL).[2]

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield this compound.[2] The expected yield is approximately 84.1%.[2]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_isolation Product Isolation A Dissolve NaOH in H₂O B Add 2-(3-bromo-2-nitrophenyl)acetic acid A->B 1 C Heat to 90°C for 6 hours B->C 2 D Cool and filter C->D 3 E Acidify with HCl D->E 4 F Extract with Ethyl Acetate E->F 5 G Wash with brine F->G 6 H Dry with Na₂SO₄ G->H 7 I Concentrate in vacuo H->I 8 J This compound I->J 9

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The strategic placement of the bromo, nitro, and carboxylic acid functionalities makes this compound a valuable synthon for the construction of various heterocyclic scaffolds and other complex organic molecules with potential therapeutic applications.

Intermediate in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. This compound serves as a key starting material in the synthesis of certain PARP inhibitors.[8] For instance, it can be utilized in the construction of the core structures of compounds like 5-aminoisoquinolin-1-one and its analogues, which are known to exhibit potent PARP-1 inhibitory activity.[8] The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization.

Precursor to Antibacterial Agents

This compound is also a precursor in the synthesis of novel antibacterial agents.[9] The phenazine scaffold, for example, is a privileged structure in medicinal chemistry, with many of its derivatives displaying a broad spectrum of biological activities. This compound can be used in a modular synthesis approach to generate libraries of phenazine-1-carboxylic acid derivatives for screening as potential antibacterial drugs.[9]

Applications cluster_pharma Pharmaceutical Synthesis A This compound B PARP Inhibitors (e.g., 5-aminoisoquinolin-1-one analogues) A->B Key Intermediate C Antibacterial Agents (e.g., Phenazine derivatives) A->C Precursor

Caption: Applications of this compound in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.[10]

  • Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

This compound is a pivotal intermediate in modern organic synthesis, offering a versatile platform for the development of novel therapeutic agents. Its well-defined properties and established synthetic routes make it an accessible and valuable tool for researchers in the pharmaceutical and life sciences industries. A comprehensive understanding of its chemistry and safe handling practices is crucial for harnessing its full potential in the discovery of new and improved medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, the utility of a synthetic building block is defined by the precision of its functionalization and the predictability of its reactivity. 3-Bromo-2-nitrobenzoic acid, a trifunctionalized benzene derivative, represents a compelling scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of a carboxylic acid, a bromine atom, and a nitro group on the aromatic ring offers orthogonal chemical handles for molecular elaboration. This guide provides a comprehensive exploration of the physicochemical properties of this compound, offering not just a compilation of data, but a deeper insight into the experimental methodologies and chemical principles that govern its behavior. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a more informed and efficient utilization of this versatile intermediate.

Molecular Identity and Core Physicochemical Parameters

This compound is a crystalline solid at room temperature. Its core identity is defined by the structural arrangement of its constituent atoms and the resulting molecular properties.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 116529-61-4[PubChem][1]
Molecular Formula C₇H₄BrNO₄[PubChem][1]
Molecular Weight 246.01 g/mol [PubChem][1]
Appearance Off-white (hint of cream) powder[ChemicalBook][2]
Predicted pKa 1.80 ± 0.10[ChemicalBook][2]

Thermal Properties: Melting and Boiling Points

  • Melting Point of 2-Bromo-3-nitrobenzoic acid: 184-186 °C[3]

  • Predicted Boiling Point of 2-Bromo-3-nitrobenzoic acid: 337.7 ± 32.0 °C[4]

The relatively high melting point of the isomer suggests that this compound is also a thermally stable solid, a characteristic attributed to the strong intermolecular forces, including hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the nitro group.

Experimental Protocol: Determination of Melting Point via the Capillary Method

The rationale behind using the capillary method is its precision and the small sample size required. This method allows for a slow, controlled heating of the sample, which is crucial for observing the exact temperature range of the phase transition from solid to liquid.

Apparatus:

  • Digital melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle to ensure uniform heat transfer.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Profile: The sample is heated at a rate of 10-15 °C/min until the temperature is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibration.

  • Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.[5]

Solubility Profile and Acidity

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification. Qualitatively, it is described as having very slight solubility in dichloromethane and slight solubility in dimethyl sulfoxide (DMSO).[4] The presence of the polar carboxylic acid and nitro groups, combined with the nonpolar aromatic ring and bromine atom, results in a molecule with moderate polarity.

Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in various solvents at different temperatures.

Apparatus:

  • Thermostatic shaker bath

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, ethyl acetate, tetrahydrofuran).

  • Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to a constant temperature. The samples are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, the solutions are allowed to stand to allow the excess solid to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid.

  • Gravimetric Analysis: A known volume of the filtered solution is transferred to a pre-weighed container. The solvent is evaporated under reduced pressure or in a vacuum oven until a constant weight is achieved. The mass of the dissolved solid is then determined.

  • Calculation: The solubility is calculated in terms of mass per unit volume (e.g., g/L) or as a mole fraction. This procedure is repeated for different solvents and at various temperatures to construct a comprehensive solubility profile.[6]

Acidity (pKa)

The pKa of this compound is predicted to be approximately 1.80.[2] This low pKa value, indicating a relatively strong acid, is a consequence of the electron-withdrawing effects of both the nitro group and the bromine atom. These groups stabilize the conjugate base (carboxylate anion) through induction, thereby facilitating the dissociation of the proton from the carboxylic acid. The nitro group, being a particularly strong electron-withdrawing group, is expected to have a more pronounced effect on the acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of an acid. It involves monitoring the pH of a solution of the acid as a standard solution of a strong base is added incrementally.

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Solution Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile or ethanol to ensure solubility.[7]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of inflection of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). More sophisticated methods involve analyzing the entire titration curve using software that can fit the data to theoretical models to extract a more precise pKa value.[7][8]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons and the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The electron-withdrawing nitro and carboxylic acid groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The coupling patterns (splitting) of the signals will provide information about the relative positions of the protons. The carboxylic acid proton will typically appear as a broad singlet at a very low field (δ > 10 ppm), and its position can be concentration and solvent dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals, one for each of the unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ > 165 ppm). The aromatic carbons attached to the electron-withdrawing groups (bromine and nitro) will also be shifted downfield.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

  • N-O asymmetric stretch (nitro group): A strong band around 1530 cm⁻¹.

  • N-O symmetric stretch (nitro group): A strong band around 1350 cm⁻¹.

  • C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

  • C-H aromatic stretch: Bands above 3000 cm⁻¹.

  • C=C aromatic stretch: Bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient technique for analyzing solid samples without the need for extensive sample preparation.

Procedure:

  • A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • A background spectrum of the clean crystal is recorded and automatically subtracted from the sample spectrum.

  • The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.[10]

Synthesis and Reactivity

This compound is a synthetic compound, and its preparation is a key step in its utilization. A common synthetic route involves the oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid.[4]

Experimental Protocol: Synthesis from 2-(3-Bromo-2-nitrophenyl)acetic acid

Materials:

  • 2-(3-bromo-2-nitrophenyl)acetic acid

  • Sodium hydroxide

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To a three-necked flask, add water and sodium hydroxide, followed by 2-(3-bromo-2-nitrophenyl)acetic acid.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 6 hours.

  • Cool the mixture to room temperature and filter to remove any insoluble material.

  • Adjust the pH of the filtrate to 1.5 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 80 mL).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield this compound.[4]

Synthesis of this compound reactant 2-(3-Bromo-2-nitrophenyl)acetic acid reagents 1. NaOH, H₂O, 90 °C 2. HCl (conc.) reactant->reagents product This compound reagents->product

Caption: Synthetic pathway for this compound.

Reactivity

The reactivity of this compound is dictated by its three functional groups, which can be manipulated with a high degree of selectivity.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol.[11]

  • Bromine Atom: The bromine atom can participate in nucleophilic aromatic substitution reactions and various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position.

  • Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation. This reduction is a key step in the synthesis of many heterocyclic compounds.[11]

Reactivity of this compound cluster_cooh Carboxylic Acid Reactions cluster_br Bromine Reactions cluster_no2 Nitro Group Reactions start This compound ester Esterification start->ester amide Amidation start->amide alcohol Reduction to Alcohol start->alcohol snar Nucleophilic Aromatic Substitution start->snar coupling Cross-Coupling (e.g., Suzuki) start->coupling amine Reduction to Amine start->amine

Caption: Reactivity map of this compound.

Applications in Drug Development

The trifunctional nature of this compound makes it a valuable starting material for the synthesis of pharmaceutically active compounds.

Precursor to PARP-1 Inhibitors

A significant application of this compound is in the synthesis of 5-aminoisoquinolin-1-one and its derivatives.[12] These compounds are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that is a key player in DNA repair. PARP inhibitors have emerged as a promising class of anticancer agents, particularly for the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[12]

PARP-1 Inhibition Pathway dna_damage DNA Single-Strand Break parp_activation PARP-1 Activation dna_damage->parp_activation parp_inhibition PARP Inhibition (e.g., by 5-AIQ derivatives) parp_activation->parp_inhibition ssb_repair Single-Strand Break Repair parp_activation->ssb_repair dsb_formation Double-Strand Break Formation (in HR-deficient cells) parp_inhibition->dsb_formation cell_survival Cell Survival ssb_repair->cell_survival apoptosis Apoptosis / Synthetic Lethality dsb_formation->apoptosis

Caption: The PARP-1 signaling pathway and the effect of its inhibition.

Intermediate for Antibacterial Agents

This compound is also a key intermediate in the synthesis of phenazine-1-carboxylic acid (PCA) and its analogs.[13] The phenazine scaffold is found in many natural and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[13] The synthesis typically involves a Jourdan-Ullmann coupling reaction followed by a reductive cyclization.

Safety and Handling

As a chemical intermediate, this compound requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Classification: [1]

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation (Skin corrosion/irritation)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

Handling and Storage
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[14]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of a carboxylic acid, a bromine atom, and a nitro group provides a rich platform for the creation of diverse and complex molecular architectures. While there are some gaps in the publicly available experimental data for this specific isomer, a thorough understanding of its predicted properties, the established methodologies for its characterization and synthesis, and its demonstrated utility as a precursor to potent bioactive molecules underscores its importance as a valuable tool for chemical innovation. This guide has aimed to provide not only the known data but also the scientific rationale and experimental frameworks necessary for its effective and safe utilization in a research and development setting.

References

3-Bromo-2-nitrobenzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-nitrobenzoic Acid: Molecular Structure, Properties, and Synthetic Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in organic synthesis. Its strategic substitution pattern, featuring a carboxylic acid, a bromine atom, and a nitro group, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthetic methodologies, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The molecular formula for this compound is C₇H₄BrNO₄.[1][2] Its structure consists of a benzene ring substituted with a bromine atom at position 3, a nitro group at position 2, and a carboxylic acid group at position 1. The spatial arrangement of these functional groups dictates the molecule's reactivity and steric hindrance, influencing its behavior in chemical reactions.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[1] It is also identified by the CAS Number 116529-61-4.[2]

Molecular Weight

The molecular weight of this compound is a fundamental property for stoichiometric calculations in synthesis. The computed molecular weight is approximately 246.01 g/mol .[1][3] More precise values are also available, such as 246.0150.[2]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₇H₄BrNO₄[1][2]
Molecular Weight 246.01 g/mol [1][3]
IUPAC Name This compound[1]
CAS Number 116529-61-4[2]
Appearance Beige Powder/Solid[4]
Odor Odorless[4]

Molecular Structure Visualization

Caption: 2D representation of the this compound molecular structure.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid.[5]

Experimental Protocol: Oxidation of 2-(3-bromo-2-nitrophenyl)acetic acid

Objective: To synthesize this compound from 2-(3-bromo-2-nitrophenyl)acetic acid.

Materials:

  • 2-(3-bromo-2-nitrophenyl)acetic acid (24.0 g)

  • Sodium hydroxide (10.0 g)

  • Water (500 mL)

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 500 mL three-necked flask, add 500 mL of water and 10.0 g of sodium hydroxide.

  • Add 24.0 g of 2-(3-bromo-2-nitrophenyl)acetic acid to the flask.[5]

  • Heat the reaction mixture to 90 °C and maintain this temperature for 6 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any insoluble material and collect the filtrate.

  • Adjust the pH of the filtrate to 1.5 using concentrated hydrochloric acid.

  • Extract the aqueous solution with ethyl acetate (3 x 80 mL).[5]

  • Combine the organic phases, wash with saturated brine, and dry with anhydrous sodium sulfate.[5]

  • Concentrate the organic phase under reduced pressure to yield this compound. The expected yield is approximately 19.1 g (84.1%).[5]

Causality Behind Experimental Choices:

  • Sodium Hydroxide: The use of sodium hydroxide creates a basic medium, which is essential for the oxidation reaction to proceed.

  • Heating: Heating the reaction mixture to 90 °C for an extended period provides the necessary activation energy for the oxidation of the acetic acid side chain to a carboxylic acid.

  • Acidification: Adjusting the pH to 1.5 with concentrated hydrochloric acid protonates the carboxylate salt, making the this compound less soluble in water and facilitating its extraction into an organic solvent.

  • Extraction with Ethyl Acetate: Ethyl acetate is an effective solvent for extracting the desired product from the aqueous solution.

  • Washing with Brine and Drying: These steps are crucial for removing any remaining water and impurities from the organic phase, ensuring the purity of the final product.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of three distinct functional groups allows for a wide range of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules with potential biological activity.[6][7]

The bromine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid group can be converted into esters, amides, or other derivatives. This trifecta of reactivity makes this compound a key intermediate in the synthesis of heterocyclic compounds and other scaffolds found in many pharmaceutical agents.[7]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][8]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Wash hands and any exposed skin thoroughly after handling.[4]

  • Storage: Store in a dry, cool, and well-ventilated place.[4][9] Keep the container tightly closed.[4]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[8]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[8]

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][8]

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bromonitrobenzoic Acids (C7H4BrNO4) in Drug Discovery

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the bromonitrobenzoic acid isomers, with a particular focus on their role as versatile building blocks in modern drug discovery and development.

Introduction: The Strategic Importance of Substituted Benzoic Acids

In the landscape of medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired pharmacological activity. The molecular formula C7H4BrNO4 represents a family of bromonitrobenzoic acid isomers, each offering a unique steric and electronic profile for molecular design. These compounds are not typically therapeutic agents themselves but serve as critical starting materials and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Their utility stems from the presence of three key functional groups on a stable benzene ring: a carboxylic acid, a bromine atom, and a nitro group. This trifecta of functionalities allows for a diverse range of chemical transformations, making them valuable assets in the synthesis of novel therapeutics.

This guide will focus on a prominent and well-utilized isomer, 4-Bromo-2-nitrobenzoic acid , to illustrate the practical applications and synthetic strategies involving this class of compounds. The principles and techniques discussed herein are broadly applicable to the other isomers, with considerations for their differing reactivity and substitution patterns.

Physicochemical Properties of Bromonitrobenzoic Acid Isomers

The distinct substitution patterns of the bromonitrobenzoic acid isomers give rise to variations in their physical and chemical properties. A summary of the properties for several common isomers is presented below.

Property4-Bromo-2-nitrobenzoic acid2-Bromo-3-nitrobenzoic acid4-Bromo-3-nitrobenzoic acid
Molecular Formula C7H4BrNO4C7H4BrNO4C7H4BrNO4
Molecular Weight 246.01 g/mol [1]246.01 g/mol [2]246.01 g/mol [3]
Appearance Yellow crystalline powder[4][5]-White to yellow powder[3]
Melting Point 165-169 °C[1]-202-204 °C[3]
Solubility Soluble in ethanol, methanol, and acetone; insoluble in water.[4]-Soluble in ethanol, ether, and chloroform; slightly soluble in water.[3]
CAS Number 99277-71-1[4]573-54-6[2]-

Synthesis, Reactivity, and Strategic Utility

Synthetic Pathways

The synthesis of bromonitrobenzoic acids can be approached in several ways, with the choice of route often depending on the desired isomer and the availability of starting materials. For instance, the nitration of a bromobenzoic acid is a common strategy. However, the directing effects of the existing substituents must be carefully considered. In the case of 2-bromobenzoic acid, nitration primarily yields 2-bromo-5-nitrobenzoic acid.[6]

A frequently employed and often preferred method for producing 4-Bromo-2-nitrobenzoic acid is the oxidation of 2-bromo-4-nitrotoluene.[6] This approach offers good regioselectivity and typically results in a high yield of the desired product.

Chemical Reactivity and Role as a Synthetic Intermediate

The chemical behavior of 4-Bromo-2-nitrobenzoic acid is dictated by its functional groups. The nitro and bromo substituents are electron-withdrawing, which influences the reactivity of the benzene ring and the acidity of the carboxylic acid group.[5] This electronic profile makes it a valuable intermediate for a variety of chemical reactions, including:[5]

  • Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of new functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. This is a key step in the synthesis of many heterocyclic compounds.

  • Reactions of the Carboxylic Acid: The carboxylic acid can undergo esterification, amidation, and other transformations to build more complex molecular architectures.[4]

These versatile reaction handles make 4-Bromo-2-nitrobenzoic acid and its isomers important building blocks in the construction of diverse compound libraries for drug discovery programs.

Applications in Drug Discovery and Development

The true value of bromonitrobenzoic acids in the pharmaceutical industry lies in their role as precursors to a wide array of therapeutic agents.

Scaffolding for Diverse Therapeutic Classes

4-Bromo-2-nitrobenzoic acid serves as a key intermediate in the synthesis of several classes of drugs, including:[4]

  • Antihistamines

  • Analgesics (Painkillers)

  • Anti-inflammatory drugs

  • 5-HT1A receptor agonists , which are utilized in the treatment of depression and anxiety disorders.[4]

Utility in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds.[7][8] This approach involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target.[7][8] Once a binding fragment is identified, it is elaborated into a more potent, drug-like molecule through synthetic chemistry.[8]

Substituted benzoic acids like the C7H4BrNO4 isomers are excellent starting points for FBDD campaigns due to their:

  • Defined vectors for chemical elaboration: The functional groups provide clear points for synthetic modification.

  • Ability to form key interactions with protein targets: The carboxylic acid, for example, can form strong hydrogen bonds with amino acid residues in a protein's active site.

  • Favorable physicochemical properties for fragment screening.

The process of evolving a fragment into a lead compound often involves strategies like fragment growing, linking, or merging, all of which rely on the versatile chemistry afforded by intermediates such as 4-Bromo-2-nitrobenzoic acid.[7][8]

Experimental Protocol: Synthesis of an Ester via Fischer Esterification

The following protocol details a representative procedure for the esterification of 4-Bromo-2-nitrobenzoic acid, a common step in the synthesis of more complex drug candidates.

Objective: To synthesize methyl 4-bromo-2-nitrobenzoate from 4-Bromo-2-nitrobenzoic acid.

Materials:

  • 4-Bromo-2-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-Bromo-2-nitrobenzoic acid (1.0 eq) and anhydrous methanol (10 volumes).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Heating to reflux increases the reaction rate.

  • Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold water. c. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. d. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Rationale: The workup procedure is designed to remove the acid catalyst and any unreacted starting material.

  • Drying and Concentration: a. Combine the organic layers and dry over anhydrous magnesium sulfate. b. Filter to remove the drying agent. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude methyl 4-bromo-2-nitrobenzoate can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 4-Bromo-2-nitrobenzoic acid and Methanol add_catalyst Add H2SO4 (catalyst) start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux quench Quench with ice-water reflux->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end end purify->end Final Product: Methyl 4-bromo-2-nitrobenzoate

Caption: Workflow for the Fischer esterification of 4-Bromo-2-nitrobenzoic acid.

Safety and Handling

Bromonitrobenzoic acid isomers are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. The GHS classification for 2-Bromo-3-nitrobenzoic acid indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Similar precautions should be taken for all isomers. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The bromonitrobenzoic acids, exemplified by 4-Bromo-2-nitrobenzoic acid, represent a class of highly valuable and versatile intermediates in the field of drug discovery and development. Their unique combination of functional groups allows for a wide range of synthetic transformations, making them indispensable building blocks for the creation of novel therapeutic agents. A thorough understanding of their properties, reactivity, and synthetic applications is essential for medicinal chemists and researchers working at the forefront of pharmaceutical innovation.

References

A Comprehensive Technical Guide to 3-Bromo-2-Nitrobenzoic Acid: From Historical Discovery to Modern Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-bromo-2-nitrobenzoic acid, a key intermediate in organic synthesis and drug development. We will delve into its historical discovery, the evolution of its synthesis, and its modern applications, offering a blend of theoretical understanding and practical, field-tested insights for researchers and scientists.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid that has garnered significant attention in the field of organic chemistry. Its unique structural arrangement, featuring a carboxylic acid group, a nitro group, and a bromine atom on the benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The interplay between the electron-withdrawing nature of the nitro and carboxylic acid groups and the steric and electronic effects of the bromine atom governs its reactivity and utility in synthetic chemistry.

The Historical Trajectory: Discovery and Early Synthesis

The journey of this compound's synthesis is a story of incremental innovation in organic chemistry. Early methods, while groundbreaking for their time, often contended with challenges of yield, purity, and scalability.

Initial Synthetic Approaches: A Look Back

The foundational synthesis of this compound can be traced back to the nitration of 3-bromobenzoic acid. This electrophilic aromatic substitution reaction, while seemingly straightforward, presents challenges in controlling the regioselectivity. The directing effects of the bromine and carboxylic acid groups on the incoming nitro group are crucial to the outcome of the reaction.

A common early method for the synthesis of this compound involved the oxidation of 3-bromo-2-nitrotoluene. This multi-step process, while effective, was often hampered by the availability of the starting material and the sometimes harsh conditions required for the oxidation step.

Experimental Protocol: A Representative Early Synthesis

A typical early synthesis would involve the following conceptual steps, often with variations in reagents and conditions:

  • Nitration of 3-Bromotoluene: 3-Bromotoluene would be treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. The primary products would be a mixture of isomers, including 3-bromo-2-nitrotoluene and 3-bromo-4-nitrotoluene.

  • Isomer Separation: The desired 3-bromo-2-nitrotoluene isomer would then need to be separated from the other isomers, often through fractional distillation or crystallization, which could be a tedious and yield-reducing step.

  • Oxidation: The separated 3-bromo-2-nitrotoluene would then be oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation included potassium permanganate or chromic acid. These reactions often required elevated temperatures and careful control to avoid over-oxidation or side reactions.

The challenges with these early methods, such as the formation of isomeric byproducts and the use of aggressive oxidizing agents, spurred the development of more refined and efficient synthetic routes.

Modern Synthetic Methodologies: Precision and Efficiency

Contemporary approaches to the synthesis of this compound prioritize high yields, purity, and operational safety. These methods often employ more sophisticated reagents and a deeper understanding of reaction mechanisms.

A widely adopted modern synthesis starts from 2-amino-3-bromobenzoic acid, utilizing a Sandmeyer-type reaction. This approach offers excellent regiochemical control and generally proceeds with high efficiency.

Experimental Workflow: Modern Synthesis of this compound

Solubility of 3-bromo-2-nitrobenzoic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-bromo-2-nitrobenzoic acid

Introduction

In the realms of chemical synthesis, pharmaceutical development, and materials science, solubility is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous processes. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a critical prerequisite for reaction optimization, purification via crystallization, formulation design, and predicting bioavailability. This compound (CAS No: 116529-61-4), a substituted aromatic carboxylic acid, serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a carboxylic acid group, a nitro group, and a bromine atom, presents a unique combination of functionalities that profoundly influence its interaction with various solvents.

This technical guide provides a comprehensive analysis of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will establish a robust theoretical framework for predicting its behavior, present qualitative solubility information, and offer detailed, field-proven experimental protocols for its precise determination.

Physicochemical Profile and Its Impact on Solubility

The solubility of a molecule is intrinsically linked to its structure. The key features of this compound are:

  • Carboxylic Acid (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor (the -OH proton) and acceptor (the carbonyl oxygen). Its acidic nature (predicted pKa ≈ 1.8) means it can be deprotonated in basic solutions to form a highly polar carboxylate salt, dramatically increasing aqueous solubility.[1]

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2][3] It is also a polar group and can act as a hydrogen bond acceptor.

  • Bromine Atom (-Br): As a halogen, bromine is electronegative, contributing to the molecule's overall polarity. However, its primary effect is increasing the molecular weight and volume, which can temper solubility in some solvents.

  • Benzene Ring: The aromatic ring is nonpolar and hydrophobic, a characteristic that generally limits solubility in highly polar solvents like water.[4]

The overall solubility is a balance between the hydrophilic character of the carboxylic acid and nitro groups and the hydrophobic nature of the benzene ring.[4]

Theoretical Solubility Framework: "Like Dissolves Like"

The guiding principle for predicting solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. We can predict some solubility for this compound due to hydrogen bonding with the -COOH and -NO₂ groups. However, the nonpolar benzene ring will limit high solubility, especially in water.[4]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds but can accept them. They are generally excellent solvents for moderately polar organic compounds. High solubility is expected in solvents like DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of the nitro and carboxylic acid groups, this compound is expected to have very low solubility in nonpolar solvents.

Qualitative and Comparative Solubility Data

While specific quantitative data is sparse, a qualitative assessment can be made. For a more practical reference, quantitative solubility data for the structural analog, 3-nitrobenzoic acid, is provided, as its behavior offers valuable insights.[5][6]

Table 1: Predicted Qualitative Solubility of this compound

SolventFormulaTypePredicted SolubilityRationale
WaterH₂OPolar ProticSlightly SolubleH-bonding with -COOH and -NO₂ is counteracted by the hydrophobic benzene ring.[4]
MethanolCH₃OHPolar ProticSoluble"Like dissolves like"; good balance of polarity and H-bonding.
EthanolC₂H₅OHPolar ProticSolubleSimilar to methanol, effective at solvating the molecule.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticHighly SolubleStrong dipole moment and H-bond accepting ability effectively solvates the compound.
AcetoneC₃H₆OPolar AproticSolubleGood general-purpose polar aprotic solvent.
Dichloromethane (DCM)CH₂Cl₂Polar AproticSlightly SolubleModerately polar; may struggle to dissolve the highly polar functional groups effectively.[5]
TolueneC₇H₈NonpolarInsolubleMismatch in polarity; cannot overcome solute-solute interactions.
HexaneC₆H₁₄NonpolarInsolubleSignificant polarity mismatch.

Table 2: Experimental Molar Fraction Solubility (x₁) of 3-Nitrobenzoic Acid at 298.15 K (25 °C) [6]

SolventMolar Fraction Solubility (x₁)
Methanol0.1656
Ethanol0.1423
Ethyl Acetate0.1130
Acetonitrile0.0898
Dichloromethane0.0116
Toluene0.0028
Water0.0004

Note: The solubility of nitro-derivatives of benzoic acid in these solvents generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive, high-quality data, the equilibrium (or thermodynamic) solubility must be determined experimentally. The shake-flask method is the gold-standard and is recommended by regulatory bodies for its reliability.[7][8]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium.[9] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound in the supernatant is quantified.[10]

Causality Behind Experimental Choices
  • Using Excess Solid: This is a critical, non-negotiable step. It ensures that the final concentration measured represents the true saturation point of the solvent at that temperature.[10]

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance.[7]

  • Extended Equilibration Time (24-72 hours): While dissolution may appear rapid, reaching true thermodynamic equilibrium can be a slow process. Shorter incubation times may lead to an underestimation of solubility, reflecting a kinetic rather than thermodynamic value.[9][10] The system's equilibrium is validated by taking measurements at multiple time points (e.g., 24h, 48h, 72h) and confirming that the concentration no longer changes.

  • Phase Separation (Filtration/Centrifugation): It is crucial to completely remove all undissolved solid particles before analysis. Failure to do so will lead to a gross overestimation of solubility. Using a low-binding filter (e.g., PTFE) is recommended to prevent loss of the dissolved analyte.[10]

Step-by-Step Methodology
  • Preparation of Solutions:

    • Accurately weigh an amount of this compound that is substantially more than what is expected to dissolve and add it to a series of glass vials (e.g., 20 mg per vial).

    • Using a calibrated pipette, add a precise volume of the desired solvent (e.g., 2.0 mL) to each vial.

    • Seal the vials securely to prevent any solvent loss due to evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a consistent speed (e.g., 200 rpm) for a minimum of 48 hours. For validation, prepare enough vials to sample at 24, 48, and 72 hours.[9]

  • Phase Separation:

    • After the equilibration period, allow the vials to rest for at least 30 minutes to permit sedimentation of the excess solid.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a 0.45 µm syringe filter (hydrophilic or hydrophobic PTFE depending on the solvent) into a clean analysis vial.[11] Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.[10]

    • Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully sample the supernatant.[11]

  • Analysis and Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the test solvent.

    • Dilute the filtered saturated solution with the test solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

    • Determine the concentration of the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the final solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Visualization of Workflows and Logic

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep1 Add excess solid This compound to vial prep2 Add precise volume of solvent prep1->prep2 prep3 Seal vial securely prep2->prep3 equil1 Agitate at constant temperature (25°C) prep3->equil1 equil2 Incubate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Sedimentation / Centrifugation equil2->sep1 sep2 Filter supernatant (0.45 µm PTFE filter) sep1->sep2 an1 Dilute filtered sample sep2->an1 an2 Analyze via HPLC-UV against calibration curve an1->an2 an3 Calculate final solubility (Concentration x Dilution Factor) an2->an3 result result an3->result Quantitative Solubility Data

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_solute Solute Properties: this compound cluster_solvent Solvent Properties prop1 Polar Groups (-COOH, -NO2) decision Match Intermolecular Forces? prop1->decision prop2 Nonpolar Group (Benzene Ring) prop2->decision prop3 H-Bonding Capacity (Donor & Acceptor) prop3->decision solv1 Polar Protic (e.g., Water, Ethanol) solv1->decision solv2 Polar Aprotic (e.g., DMSO, Acetone) solv2->decision solv3 Nonpolar (e.g., Hexane, Toluene) solv3->decision outcome_high High Solubility decision->outcome_high Yes (e.g., Solute in DMSO) outcome_low Low Solubility decision->outcome_low No (e.g., Solute in Hexane)

Caption: Logical Relationship Between Molecular Properties and Solubility.

Conclusion

While a definitive, publicly available database on the solubility of this compound is limited, a robust prediction of its behavior can be made based on its molecular structure. It is expected to be soluble in polar organic solvents, particularly polar aprotic solvents like DMSO, and show limited solubility in water and nonpolar solvents. For applications in research and development that demand precise quantitative data, the Shake-Flask equilibrium solubility method detailed in this guide provides a reliable and scientifically sound protocol. By understanding the theoretical principles and applying rigorous experimental techniques, researchers can confidently characterize the solubility of this and other similar compounds, paving the way for successful synthesis, purification, and formulation.

References

An In-depth Technical Guide to the Thermal Stability and Melting Point of 3-Bromo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal properties of 3-bromo-2-nitrobenzoic acid, a compound of significant interest in pharmaceutical synthesis and materials science. Understanding the melting point and thermal stability of this molecule is paramount for ensuring its safe handling, optimizing reaction conditions, and guaranteeing the integrity of drug development processes. This document synthesizes theoretical principles with actionable experimental protocols, offering a robust resource for researchers, chemists, and drug development professionals.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is the first step in its rigorous characterization. This compound is a substituted aromatic carboxylic acid, and its thermal behavior is heavily influenced by the interplay of its functional groups.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 116529-61-4[2]
Molecular Formula C₇H₄BrNO₄[1]
Molecular Weight 246.01 g/mol [1]
Melting Point 227 °C[1]

Melting Point Determination: A Criterion of Purity

The melting point is a critical physical constant used to identify a substance and assess its purity.[3] For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[1] The presence of impurities typically results in a lower and broader melting point range.[1]

Causality in Experimental Design

The choice of a slow, controlled heating rate (approximately 1-2 °C per minute) is crucial for accurate melting point determination.[1] Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, leading to erroneously high and broad melting ranges. Using a small, finely powdered sample packed tightly in a capillary tube ensures uniform heat transfer throughout the material.[4]

Experimental Protocol: Digital Melting Point Apparatus

This protocol outlines the determination of the melting point of this compound using a modern digital melting point apparatus.

  • Sample Preparation:

    • Place a small amount of dry this compound on a clean, dry watch glass.

    • Thoroughly crush the sample into a fine powder using a spatula.[4]

    • Take a capillary tube (sealed at one end) and press the open end into the powder until a small amount of sample enters the tube.[5]

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until the sample column is approximately 2-3 mm high.[5]

  • Apparatus Setup:

    • Ensure the digital melting point apparatus is clean and calibrated.

    • Set a starting temperature approximately 15-20 °C below the expected melting point (227 °C).

    • Set a heating rate (ramp rate) of 10-15 °C/minute for the initial rapid approach.

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Initiate the heating program.

    • Once the temperature is within 15 °C of the expected melting point, reset the heating rate to a slower value, typically 1-2 °C/minute, to ensure thermal equilibrium.[1]

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating and record the temperature at which the last solid crystal melts (T₂).[5]

    • The melting point range is reported as T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.0 °C).[1]

  • Post-Analysis:

    • Allow the apparatus to cool.

    • Dispose of the used capillary tube in a designated glass waste container. Never re-use a capillary tube.[2]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Crush sample to fine powder prep2 Load into capillary tube prep1->prep2 prep3 Pack sample to 2-3 mm height prep2->prep3 meas1 Insert capillary into apparatus prep3->meas1 meas2 Set rapid heat to ~210°C meas1->meas2 meas3 Set slow heat rate (1-2°C/min) meas2->meas3 meas4 Observe and record T₁ (onset) meas3->meas4 meas5 Record T₂ (clear point) meas4->meas5 result Report Melting Range (T₁ - T₂) meas5->result

Caption: Workflow for Melting Point Determination.

Thermal Stability and Decomposition Analysis

The thermal stability of a compound dictates the temperature at which it begins to chemically decompose. For nitroaromatic compounds, this is a critical safety parameter due to their potential to decompose exothermically.[6]

Theoretical Considerations: The Role of Substituents

The thermal stability of a benzene derivative is significantly influenced by the electronic properties of its substituents.[7] In this compound, both the bromo and nitro groups are electron-withdrawing groups (EWGs).

  • Electron-Withdrawing Effects: EWGs can stabilize the aromatic ring by delocalizing electron density, which can increase the energy required to initiate decomposition.[7]

  • Intramolecular Interactions: The ortho positioning of the nitro and carboxylic acid groups allows for potential intramolecular hydrogen bonding. This interaction can increase the compound's stability by holding the molecule in a more rigid, lower-energy conformation.

  • Decomposition Pathways: Despite the stabilizing effects, at elevated temperatures, the molecule will decompose. Plausible decomposition pathways for nitroaromatic acids include decarboxylation (loss of CO₂) and the cleavage of the C-NO₂ and C-Br bonds. Studies on nitrobenzoic acid isomers show that the decomposition process is typically exothermic and occurs in a single stage.[6]

Analytical Techniques: TGA and DSC

A comprehensive assessment of thermal stability is achieved by coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which decomposition begins (onset temperature) and the extent of mass loss.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies whether a thermal event is endothermic (absorbs heat, e.g., melting) or exothermic (releases heat, e.g., decomposition) and quantifies the enthalpy of the transition.

Experimental Protocols for Thermal Analysis

The following protocols provide a framework for analyzing the thermal stability of this compound.

Protocol 4.1: Thermogravimetric Analysis (TGA)

Causality: TGA is employed to precisely quantify the temperatures at which this compound loses mass, directly indicating its decomposition profile and thermal stability limits.

  • Instrument and Sample Preparation:

    • Ensure the TGA instrument is calibrated using appropriate standards.

    • Weigh a clean, empty alumina crucible.

    • Accurately weigh 5-10 mg of the finely powdered this compound into the crucible. A smaller sample size minimizes thermal gradients and ensures uniform heating.

    • Place the crucible onto the TGA's highly sensitive microbalance.

  • Experimental Program:

    • Atmosphere: Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 30-50 mL/min to prevent oxidative decomposition and remove gaseous products.

    • Temperature Program:

      • Equilibrate the sample at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/minute. A consistent heating rate is essential for reproducible results.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), often calculated from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Identify the temperature of the maximum rate of mass loss from the peak of the derivative thermogravimetric (DTG) curve.

Workflow for Thermogravimetric Analysis (TGA)

TGAWorkflow cluster_setup Instrument Setup & Sample Prep cluster_run Experimental Run cluster_analysis Data Analysis setup1 Calibrate TGA instrument setup2 Weigh 5-10 mg of sample into crucible setup1->setup2 setup3 Place crucible in TGA setup2->setup3 run1 Set N₂ purge gas (50 mL/min) setup3->run1 run2 Equilibrate at 30°C run1->run2 run3 Heat from 30°C to 400°C at 10°C/min run2->run3 run4 Record mass vs. temperature run3->run4 an1 Plot Mass % vs. Temperature (TGA Curve) run4->an1 an2 Plot d(Mass)/dT vs. Temp (DTG Curve) an1->an2 an3 Determine T_onset and T_peak an2->an3 result Obtain Decomposition Profile an3->result

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol 4.2: Differential Scanning Calorimetry (DSC)

Causality: DSC is essential for characterizing the energetics of the thermal events. It will confirm the melting endotherm and determine whether the subsequent decomposition is endothermic or exothermic, quantifying the energy released, which is a critical parameter for thermal hazard assessment.

  • Instrument and Sample Preparation:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using a high-purity standard like indium.

    • Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum sample pan.

    • Hermetically seal the pan to contain any evolved gases during the initial stages of the experiment.

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Experimental Program:

    • Atmosphere: Use an inert nitrogen atmosphere with a flow rate of 30-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/minute. Using the same heating rate as in the TGA experiment allows for direct correlation of the results.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify the endothermic peak corresponding to melting. Integrate the peak area to determine the enthalpy of fusion (ΔHfus).

    • Identify the exothermic peak(s) corresponding to decomposition.

    • Determine the onset temperature (Tonset) and the peak temperature (Tpeak) of the decomposition exotherm.

    • Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔHdecomp).

Workflow for Differential Scanning Calorimetry (DSC)

DSCWorkflow cluster_setup Instrument Setup & Sample Prep cluster_run Experimental Run cluster_analysis Data Analysis setup1 Calibrate DSC with Indium setup2 Weigh 2-5 mg of sample into pan setup1->setup2 setup3 Hermetically seal sample and reference pans setup2->setup3 setup4 Place pans in DSC cell setup3->setup4 run1 Set N₂ purge gas (50 mL/min) setup4->run1 run2 Equilibrate at 30°C run1->run2 run3 Heat from 30°C to 400°C at 10°C/min run2->run3 run4 Record heat flow vs. temperature run3->run4 an1 Plot Heat Flow vs. Temperature run4->an1 an2 Identify & Integrate Melting Peak (Endotherm) an1->an2 an3 Identify & Integrate Decomposition Peak (Exotherm) an2->an3 result Determine ΔH_fusion & ΔH_decomposition an3->result

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide has detailed the critical thermal properties of this compound, providing a robust framework for its analysis. The compound exhibits a distinct melting point at approximately 227 °C, which serves as a key indicator of its purity. The thermal stability is influenced by the electron-withdrawing nature of the bromo and nitro substituents. A comprehensive evaluation using TGA and DSC is essential to determine its decomposition onset temperature and the associated exothermic energy release. The methodologies and theoretical insights presented herein are vital for ensuring the safe handling, storage, and effective utilization of this compound in research and development settings.

References

Key reactive sites on the 3-bromo-2-nitrobenzoic acid molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Reactive Sites of 3-Bromo-2-Nitrobenzoic Acid

Abstract

This compound is a trifunctional aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a carboxylic acid, a nitro group, and a bromine atom in a specific ortho/meta relationship, creates a nuanced electronic landscape that dictates its reactivity. This guide provides a comprehensive technical analysis of the principal reactive sites of the molecule, intended for researchers, chemists, and drug development professionals. We will dissect the reactivity at the carboxylic acid moiety, the synthetic potential unlocked by the transformation of the nitro group, and the pivotal role of the bromine atom in nucleophilic aromatic substitution. Furthermore, the challenges and theoretical considerations of electrophilic aromatic substitution on its deactivated ring system will be explored. This document aims to be a practical resource, elucidating the causality behind reaction pathways and providing field-proven protocols for key transformations.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its three key functional groups arranged on a benzene ring. Understanding their individual and collective electronic effects is paramount to predicting and exploiting the molecule's synthetic potential.

  • Carboxylic Acid (-COOH) at C1: This group is a moderately deactivating, meta-director for electrophilic aromatic substitution due to its electron-withdrawing inductive and resonance effects. More importantly, it provides a primary site for standard acid-based reactions.

  • Nitro Group (-NO₂) at C2: The nitro group is one of the most powerful electron-withdrawing and deactivating groups. Its strong resonance and inductive effects create a significant electron deficiency on the aromatic ring, particularly at the ortho and para positions relative to itself.

  • Bromine Atom (-Br) at C3: As a halogen, bromine is deactivating due to its strong inductive electron withdrawal. However, it is an ortho-, para-director for electrophilic substitution because of its ability to donate lone-pair electron density via resonance.

The collective impact of these substituents renders the aromatic ring highly electron-deficient. The most profound consequence of this arrangement is the strong activation of the C3 position (bearing the bromine) towards nucleophilic attack, a direct result of the stabilizing influence of the ortho-nitro group.

Reactivity at the Carboxylic Acid Moiety (Position 1)

The carboxylic acid group is a reliable functional handle for derivatization through well-established protocols. These transformations are often foundational steps in a larger synthetic sequence.

Key Transformations
  • Esterification: Standard methods like Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) can be employed to produce the corresponding esters. This is often done to protect the carboxylic acid or to modify the molecule's solubility and electronic properties.

  • Amide Bond Formation: Conversion to amides, which are prevalent in biologically active molecules, is readily achieved. The typical strategy involves activating the carboxylic acid by converting it to a more reactive acyl chloride (e.g., using thionyl chloride, SOCl₂) followed by a reaction with a primary or secondary amine.[1]

  • Reduction to an Alcohol: The carboxylic acid can be reduced to a primary alcohol (3-bromo-2-nitrobenzyl alcohol). Strong reducing agents like borane tetrahydrofuran complex (BH₃-THF) are effective for this transformation, as they can selectively reduce the carboxylic acid without affecting the nitro group or the aryl bromide.[2]

Experimental Protocol: Reduction of this compound

This protocol describes the reduction of the carboxylic acid to a primary alcohol using a borane complex, a method noted for its high efficiency.[2]

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Borane tetrahydrofuran complex (1M solution in THF)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Dropping funnel

Procedure:

  • In a three-necked flask, dissolve 18.0 g of this compound in 300 mL of anhydrous THF.

  • Cool the system to 10°C using an ice bath.

  • Slowly add 200 mL of a 1M borane tetrahydrofuran solution dropwise via a dropping funnel, maintaining the system temperature at 10°C.

  • After the addition is complete, allow the reaction to warm to 30-40°C and stir for 12 hours.

  • Upon completion (monitored by TLC), carefully quench the reaction by slowly adding 100 mL of methanol.

  • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Add 300 mL of water to the residue and extract the product with dichloromethane (3 x 70 mL).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude product by column chromatography to yield 3-bromo-2-nitrobenzyl alcohol.[2]

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A 1. Dissolve this compound in anhydrous THF in a 3-necked flask. B 2. Cool the solution to 10°C. A->B C 3. Add 1M BH3-THF solution dropwise while maintaining 10°C. B->C D 4. Stir at 30-40°C for 12 hours. C->D E 5. Quench with Methanol. D->E F 6. Concentrate under reduced pressure. E->F G 7. Aqueous workup and extraction with DCM. F->G H 8. Dry, concentrate, and purify via column chromatography. G->H I Product: 3-bromo-2-nitrobenzyl alcohol H->I G Start This compound Process Nitro Group Reduction (e.g., Fe / NH4Cl, EtOH/H2O) Start->Process [2, 7] Amine 3-Bromo-2-aminobenzoic acid Heterocycle Heterocyclic Scaffolds (e.g., Benzoxazoles) Amine->Heterocycle Intramolecular Cyclization Process->Amine G cluster_reactions mol This compound Carboxylic Acid (-COOH) Nitro Group (-NO₂) Bromine (-Br) Aromatic Ring r1 Esterification Amide Formation Reduction to Alcohol mol:f1->r1 High Utility r2 Reduction to Amine (-NH₂) mol:f2->r2 Very High Utility r3 Nucleophilic Aromatic Substitution (SNAr) mol:f3->r3 Primary Reactive Site r4 Electrophilic Aromatic Substitution (Disfavored) mol:f4->r4 Low Utility

References

Introduction: The Strategic Importance of Bromo-Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of Bromo-Nitrobenzoic Acids

Bromo-nitrobenzoic acids are a class of highly functionalized aromatic compounds that serve as pivotal intermediates in the synthesis of complex organic molecules. Their utility, particularly in the realms of drug discovery and materials science, stems from the unique interplay of three distinct functional groups on a benzene ring: a deactivating, ortho-, para-directing bromine atom (-Br); a strongly deactivating, meta-directing nitro group (-NO₂); and a deactivating, meta-directing carboxylic acid group (-COOH)[1][2]. The specific arrangement of these substituents dictates the electronic landscape of the aromatic ring, creating a molecule with multiple, selectively addressable reactive sites. This guide provides a comprehensive exploration of the chemical reactivity of these versatile building blocks, offering field-proven insights into their synthesis and key transformations for researchers, chemists, and professionals in pharmaceutical development.[3][4]

The Electronic Landscape: A Tug-of-War of Inductive and Resonance Effects

The reactivity of any substituted benzene is governed by the electronic effects of its substituents. In bromo-nitrobenzoic acids, we observe a confluence of competing influences.

  • The Carboxylic Acid (-COOH): This group is strongly deactivating due to the electron-withdrawing inductive effect of its oxygen atoms and its resonance-withdrawing capability. It directs incoming electrophiles to the meta position.[1]

  • The Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group strongly deactivates the ring towards electrophilic aromatic substitution (EAS) and directs incoming groups to the meta position.[2][5] However, its true power lies in its ability to activate the ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.[6][7]

  • The Bromine Atom (-Br): Halogens like bromine present a classic case of competing effects. While they are deactivating due to their strong electron-withdrawing inductive effect, they possess lone pairs of electrons that can be donated into the ring via resonance. This resonance effect, which directs electron density to the ortho and para positions, makes bromine an ortho-, para-director for EAS, despite slowing the reaction down compared to benzene.[1][8]

The synthetic strategy for both creating and using bromo-nitrobenzoic acid isomers hinges on understanding which of these effects will dominate under specific reaction conditions.

Substituent_Effects substituents Substituent Effects on Benzene Ring Bromo (-Br) Nitro (-NO₂) Carboxylic Acid (-COOH) reactivity Reactivity Profile Electrophilic Aromatic Substitution (EAS) Nucleophilic Aromatic Substitution (SNAr) substituents:no2->reactivity:snar Strong Activation (ortho/para) substituents:br->reactivity:eas Deactivation substituents:no2->reactivity:eas Strong Deactivation substituents:cooh->reactivity:eas Strong Deactivation directing Directing Effects (EAS) Ortho, Para -Br Meta -NO₂, -COOH substituents:br->directing:op Resonance (+M) Inductive (-I) substituents:no2->directing:m Resonance (-M) Inductive (-I) substituents:cooh->directing:m Resonance (-M) Inductive (-I)

Caption: Interplay of directing and activating/deactivating effects.

Strategic Synthesis of Bromo-Nitrobenzoic Acid Isomers

The synthesis of a specific bromo-nitrobenzoic acid isomer requires a carefully planned sequence of reactions that leverages the directing effects of the substituents. A common synthetic target, 4-bromo-3-nitrobenzoic acid, illustrates this principle perfectly. One cannot simply brominate 3-nitrobenzoic acid, as both the nitro and carboxyl groups would direct the incoming bromine to the 5-position. Instead, a retrosynthetic analysis suggests starting from a precursor where the directing effects align favorably.[1]

A logical pathway involves the nitration of 4-bromobenzoic acid. Here, the ortho-, para-directing bromine atom and the meta-directing carboxylic acid group work in concert to direct the incoming nitro group to the 3-position (ortho to the bromine and meta to the carboxyl group).[1][9]

Synthesis_Workflow cluster_synthesis Synthesis of 4-Bromo-3-Nitrobenzoic Acid A 4-Bromobenzoic Acid C Electrophilic Aromatic Substitution (Nitration) A->C B Nitrating Mixture (HNO₃ / H₂SO₄) B->C E Workup & Purification (Ice precipitation, Filtration) C->E Reaction Mixture D 4-Bromo-3-Nitrobenzoic Acid E->D Purified Product

Caption: Workflow for the synthesis of 4-bromo-3-nitrobenzoic acid.

Experimental Protocol 1: Synthesis of 4-Bromo-3-nitrobenzoic Acid

This protocol details the nitration of 4-bromobenzoic acid, a standard electrophilic aromatic substitution.[10]

Materials:

  • 4-Bromobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, Buchner funnel assembly

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add 4-bromobenzoic acid to the cold sulfuric acid in portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, cooled flask.

  • Reagent Addition: Add the nitrating mixture dropwise to the dissolved 4-bromobenzoic acid solution using a dropping funnel. The causality here is critical: a slow, controlled addition is necessary to prevent overheating and the formation of dinitrated byproducts. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. The desired product will precipitate as a solid. This step validates the reaction's completion, as the product is insoluble in the acidic aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Key Transformations and Reactivity Patterns

The true synthetic power of bromo-nitrobenzoic acids is realized through the selective transformation of their functional groups.

Nucleophilic Aromatic Substitution (SNAr)

While the electron-rich benzene ring is typically unreactive towards nucleophiles, the presence of a strong electron-withdrawing group like -NO₂ ortho or para to a leaving group (like -Br) dramatically changes this behavior.[11] The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, lowering the activation energy for the reaction.[7][12] This allows the bromine atom to be displaced by a variety of nucleophiles (e.g., alkoxides, amines), providing a powerful tool for building molecular complexity.[11][13]

SNAr_Mechanism start Aryl Halide + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) start->intermediate Addition (Rate-Determining Step) product Substituted Product + Halide (X⁻) intermediate->product Elimination (Restores Aromaticity)

Caption: The Addition-Elimination mechanism of SNAr.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most valuable transformations of these compounds.[14] This reaction fundamentally alters the electronic character of the substituent from a strong deactivator to a strong activator, opening up new synthetic possibilities like diazotization or amide coupling.[15] The choice of reducing agent is key and depends on the presence of other sensitive functional groups.

  • Catalytic Hydrogenation (H₂/Pd/C): A clean and efficient method, but it can also reduce other functional groups and may cause dehalogenation (removal of the bromine).[16]

  • Metals in Acidic Media (e.g., Fe/HCl, SnCl₂): These are often preferred for their chemoselectivity. They reliably reduce the nitro group while leaving the bromine atom and carboxylic acid intact.[14][15][16]

Nitro_Reduction_Workflow cluster_reduction Chemoselective Nitro Group Reduction A Bromo-Nitrobenzoic Acid D Reaction under Reflux A->D B Reducing Agent (e.g., Fe powder, NH₄Cl) B->D C Solvent System (e.g., Ethanol/Water) C->D F Workup & Purification (Filtration, Extraction) D->F Crude Mixture E Amino-Bromobenzoic Acid F->E Purified Product

Caption: General workflow for the reduction of a nitro group.

Experimental Protocol 2: Reduction of 2-Bromo-3-nitrobenzoic acid

This protocol describes a general method for the reduction of a nitro group to an amine using iron powder in a mildly acidic medium.[14]

Materials:

  • 2-Bromo-3-nitrobenzoic acid

  • Iron (Fe) powder, fine grade

  • Ammonium chloride (NH₄Cl) or Acetic Acid

  • Ethanol, Water

  • Round-bottom flask, reflux condenser

Methodology:

  • Setup: In a round-bottom flask, suspend the 2-bromo-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (e.g., 3-5 eq) and a catalytic amount of ammonium chloride or acetic acid. The acid helps to activate the iron surface.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. This is a self-validating step; the disappearance of the yellow color of the nitro compound is a strong visual indicator of reaction completion.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The pH of the aqueous residue can be adjusted to precipitate the product, which can then be collected by filtration or extracted into an organic solvent.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine atom on the ring is an excellent handle for modern cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the bromo-substituted carbon and an organoboron species, is a cornerstone of modern synthesis.[17][18] This reaction is widely used to create biaryl structures, which are common motifs in pharmaceuticals.[19][20] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends on the specific substrates being coupled.[21]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regenerated Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a bromo-nitrobenzoate with an arylboronic acid.[14]

Materials:

  • Bromo-nitrobenzoic acid ester (e.g., Ethyl 4-bromo-3-nitrobenzoate)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/Water 4:1, Dioxane, or DMF)

  • Schlenk flask or similar inert atmosphere reaction vessel

Methodology:

  • Inert Atmosphere: To a Schlenk flask, add the bromo-nitrobenzoate (1.0 eq), arylboronic acid, palladium catalyst, and base. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. The causality for this step is to prevent oxygen from deactivating the palladium(0) catalyst.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to obtain the desired biaryl derivative.

Spectroscopic Characterization Data

Distinguishing between the various isomers of bromo-nitrobenzoic acid is critical. Spectroscopic methods provide the necessary data for unequivocal identification.[22][23]

Isomer Key ¹H NMR Features (Approx. δ, ppm in DMSO-d₆) Key IR Features (cm⁻¹)
2-Bromo-3-nitrobenzoic acid Aromatic protons will show complex splitting patterns, influenced by ortho, meta, and para coupling. The proton between the -Br and -NO₂ groups will be significantly downfield.C=O stretch (~1700), Asymmetric NO₂ stretch (~1530), Symmetric NO₂ stretch (~1350)[24]
4-Bromo-3-nitrobenzoic acid The proton at C2 (between -COOH and -NO₂) is a doublet. The proton at C5 is a doublet of doublets. The proton at C6 is a doublet. The distinct splitting pattern is a key identifier.[23]C=O stretch (~1700), Asymmetric NO₂ stretch (~1530), Symmetric NO₂ stretch (~1350)[24]
3-Bromo-5-nitrobenzoic acid The aromatic region will show three distinct signals, often appearing as two doublets (or triplets) and a triplet (or singlet), reflecting the meta-coupling between protons.C=O stretch (~1700), Asymmetric NO₂ stretch (~1530), Symmetric NO₂ stretch (~1350)[24]

Conclusion: A Versatile Scaffold for Innovation

The chemical reactivity of bromo-nitrobenzoic acids is a study in the strategic manipulation of electronic and steric effects. Each functional group—bromo, nitro, and carboxylic acid—provides a unique handle that can be addressed with high selectivity. From activating the ring for nucleophilic attack to providing a site for cross-coupling or undergoing reduction to an amine, these molecules are far more than simple substituted aromatics. They are versatile platforms for the construction of complex and high-value molecules, making them indispensable tools for scientists in the pharmaceutical, agrochemical, and materials science industries.[25][26] A thorough understanding of their reactivity is fundamental to leveraging their full synthetic potential.

References

Methodological & Application

Synthesis of 3-bromo-2-nitrobenzoic acid from 2-(3-bromo-2-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 3-Bromo-2-nitrobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed and robust protocol for the synthesis of this compound, a valuable building block in medicinal and materials chemistry. The described method employs the oxidative cleavage of 2-(3-bromo-2-nitrophenyl)acetic acid using potassium permanganate under basic conditions. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety procedures, and methods for product characterization. The protocol is designed to be self-validating, ensuring reliable and reproducible results.

Introduction

Substituted benzoic acids, particularly those featuring nitro and halogen functionalities, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] this compound serves as a versatile precursor, enabling further molecular elaboration through reactions targeting the carboxylic acid, the nitro group (e.g., reduction to an amine), or the bromine atom (e.g., cross-coupling reactions).[2]

This document outlines a reliable method for the synthesis of this compound via the oxidation of the corresponding phenylacetic acid derivative. The selected synthetic strategy leverages the powerful oxidizing properties of potassium permanganate (KMnO₄) to cleave the acetic acid side chain at the benzylic position, a well-established transformation in organic chemistry.[3][4]

Reaction Scheme and Mechanism

The core of this synthesis is the oxidation of the benzylic carbon of the starting material. Potassium permanganate is a potent oxidizing agent, particularly effective for converting alkyl side chains on an aromatic ring into a carboxylic acid.[3]

Overall Transformation:

Mechanistic Rationale:

The reaction proceeds under basic conditions, which facilitates the oxidation process. The permanganate ion (MnO₄⁻) attacks the benzylic position of the 2-(3-bromo-2-nitrophenyl)acetic acid. The reaction is believed to involve a complex series of steps, ultimately leading to the cleavage of the carbon-carbon bond between the aromatic ring and the adjacent methylene group. The benzylic carbon is oxidized to a carboxylate, which upon acidic work-up, yields the final this compound product.[5][6][7] The manganese(VII) in permanganate is reduced, typically to manganese(IV) oxide (MnO₂), a brown solid that precipitates from the reaction mixture.

Materials and Equipment

Reagents and Chemicals
ReagentMolecular FormulaMolecular Weight ( g/mol )Purity / GradeSupplier Example
2-(3-bromo-2-nitrophenyl)acetic acidC₈H₆BrNO₄260.04≥97%Sigma-Aldrich
Potassium Permanganate (KMnO₄)KMnO₄158.03ACS Reagent, ≥99%Fisher Scientific
Sodium Hydroxide (NaOH)NaOH40.00ACS Reagent, ≥97%VWR
Hydrochloric Acid (HCl)HCl36.4637% (concentrated)J.T. Baker
Ethyl AcetateC₄H₈O₂88.11ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Anhydrous, granularSigma-Aldrich
Deionized WaterH₂O18.02Type IIN/A
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Dropping funnel or powder funnel

  • Buchner funnel and filter flask assembly

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Analytical balance

Experimental Protocol

This protocol is based on a procedure adapted from established permanganate oxidation methodologies.[4][8]

Reaction Setup
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Place the flask in a heating mantle.

  • In the flask, combine 2-(3-bromo-2-nitrophenyl)acetic acid (10.0 g, 38.45 mmol) and 250 mL of deionized water.

  • While stirring, add sodium hydroxide (3.85 g, 96.25 mmol, 2.5 equivalents) to the flask. The starting material should dissolve upon formation of its sodium salt.

Oxidation
  • Slowly and carefully add potassium permanganate (18.2 g, 115.35 mmol, 3.0 equivalents) to the stirring solution in portions over 30-45 minutes. Causality Note: Adding the strong oxidant in portions helps to control the initial exotherm of the reaction.

  • Once the addition is complete, heat the reaction mixture to 80-90°C.

  • Maintain stirring at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.

Work-up and Isolation
  • After the reaction is complete (as determined by TLC analysis showing consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® using a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of warm water (2 x 25 mL). Causality Note: Celite is used as a filter aid to prevent the fine MnO₂ particles from clogging the filter paper.

  • Transfer the clear filtrate to a large beaker and cool it in an ice bath.

  • Slowly and with stirring, acidify the filtrate to a pH of approximately 1-2 by adding concentrated hydrochloric acid dropwise. The product, this compound, will precipitate as a solid.

  • Collect the solid precipitate by vacuum filtration, washing it with cold deionized water (2 x 30 mL) to remove inorganic salts.

Purification and Characterization
  • The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

  • Dry the purified product under vacuum to a constant weight.

  • Characterize the final product to confirm its identity and purity using methods such as:

    • Melting Point: Compare with the literature value.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., -COOH, -NO₂).

    • Mass Spectrometry: To confirm the molecular weight.

Expected Yield: 75-85%

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to analysis.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup Combine Reactant, NaOH, and Water in Flask add_kmno4 Add KMnO4 in Portions setup->add_kmno4 heat Heat to 80-90°C (4-6 hours) add_kmno4->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool filter Filter MnO2 Precipitate cool->filter acidify Acidify Filtrate with HCl to pH 1-2 filter->acidify isolate Collect Product by Filtration acidify->isolate recrystallize Recrystallize Product isolate->recrystallize dry Dry Under Vacuum recrystallize->dry analyze Characterize Product (NMR, MP, IR, MS) dry->analyze

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that may intensify fire and is harmful if swallowed.[9] It causes severe skin burns and eye damage.[9] Keep away from clothing and other combustible materials.[10] Avoid creating dust. In case of contact with skin, wash immediately with plenty of water.[9]

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with care.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. The vapors are toxic and can cause respiratory irritation. Handle only in a fume hood.

  • General Handling: The reaction can be exothermic, especially during the addition of KMnO₄. Ensure adequate cooling and controlled addition. Do not allow firefighting water from a potential incident to enter drains.[9]

References

Synthesis of 3-Bromo-2-nitrobenzoic Acid: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, peer-reviewed protocol for the laboratory-scale synthesis of 3-bromo-2-nitrobenzoic acid, a key intermediate in the development of novel pharmaceuticals and functional materials. The synthesis proceeds via the oxidation of the commercially available precursor, 3-bromo-2-nitrotoluene, utilizing potassium permanganate as a robust and efficient oxidizing agent. This document offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, safety protocols, and characterization techniques to ensure the synthesis of a high-purity final product.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic carboxylic acid. The strategic placement of the bromo, nitro, and carboxylic acid moieties on the benzene ring makes it a versatile building block in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of complex molecular architectures. The nitro group can be readily reduced to an amine, opening pathways to a diverse array of aniline derivatives. Furthermore, the carboxylic acid functionality allows for amide bond formation and other derivatizations. These characteristics make this compound a valuable precursor for the synthesis of pharmacologically active molecules and advanced materials.

The synthesis of this compound is most conveniently achieved through the oxidation of the corresponding toluene derivative, 3-bromo-2-nitrotoluene. This benzylic oxidation is a fundamental transformation in organic chemistry, and the use of potassium permanganate (KMnO₄) offers a reliable and scalable method for this conversion.

Reaction Scheme and Mechanism

The overall transformation involves the oxidation of the methyl group of 3-bromo-2-nitrotoluene to a carboxylic acid.

Reaction Scheme:

Mechanistic Insights:

The oxidation of the benzylic methyl group by potassium permanganate is a complex process believed to proceed through a free-radical mechanism. The reaction is initiated by the abstraction of a benzylic hydrogen atom from the methyl group by the permanganate ion. This generates a resonance-stabilized benzylic radical. Subsequent oxidation steps, which are not fully elucidated but are thought to involve manganese intermediates, lead to the formation of the corresponding carboxylate salt. The reaction is typically carried out under basic or neutral conditions to prevent the degradation of the permanganate and to facilitate the formation of the soluble carboxylate. In the final work-up stage, acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid, which precipitates from the aqueous solution.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 3-bromo-2-nitrotoluene.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityPuritySupplier
3-Bromo-2-nitrotolueneC₇H₆BrNO₂216.0310.0 g≥98%e.g., Sigma-Aldrich
Potassium PermanganateKMnO₄158.03~15 g≥99%e.g., Sigma-Aldrich
Sodium HydroxideNaOH40.00As needed≥97%e.g., Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.46As needed~37%e.g., Sigma-Aldrich
Sodium BisulfiteNaHSO₃104.06As neededReagent Gradee.g., Sigma-Aldrich
Deionized WaterH₂O18.02~500 mL--
Equipment
  • 1000 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stirrer with a large stir bar

  • Heating mantle

  • Thermometer

  • Dropping funnel (optional)

  • Büchner funnel and flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Characterization A 1. Dissolve 3-bromo-2-nitrotoluene in aqueous NaOH solution B 2. Heat the mixture to reflux A->B C 3. Portion-wise addition of KMnO4 B->C D 4. Monitor reaction completion (disappearance of purple color) C->D E 5. Cool the reaction mixture D->E Proceed to Work-up F 6. Quench excess KMnO4 with NaHSO3 E->F G 7. Filter off MnO2 F->G H 8. Acidify the filtrate with HCl G->H I 9. Isolate product by vacuum filtration H->I J 10. Recrystallize from aqueous ethanol I->J Proceed to Purification K 11. Dry the final product J->K L 12. Characterize by NMR, IR, MS K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add 10.0 g of 3-bromo-2-nitrotoluene and 300 mL of deionized water.

  • Basification: While stirring, add a 10% aqueous solution of sodium hydroxide until the pH of the mixture is approximately 10-11. This helps to facilitate the reaction.

  • Heating: Heat the mixture to reflux (approximately 100 °C) using a heating mantle.

  • Oxidant Addition: Once the mixture is refluxing, slowly and carefully add approximately 15 g of potassium permanganate in small portions over a period of 1-2 hours. Caution: The addition of KMnO₄ is exothermic and may cause vigorous boiling. Control the rate of addition to maintain a steady reflux.

  • Reaction Monitoring: Continue heating at reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO₂). The reaction is typically complete after 4-6 hours.

  • Quenching: After the reaction is complete (the purple color no longer persists), cool the reaction mixture to room temperature. If a purple color remains, add a small amount of sodium bisulfite solution until the color is discharged.

  • Filtration of MnO₂: Filter the cold reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot deionized water to ensure complete recovery of the product.

  • Acidification and Precipitation: Transfer the clear filtrate to a large beaker and cool it in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the pH of the solution is approximately 1-2. The this compound will precipitate as a pale-yellow solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Purification

For obtaining a high-purity product, recrystallization is recommended. A suitable solvent system is a mixture of ethanol and water.

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry as described previously.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potassium Permanganate: Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. Avoid contact with skin and eyes, as it can cause severe burns. Handle in a well-ventilated area.

  • Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care in a fume hood.

  • Exothermic Reaction: The addition of potassium permanganate is exothermic. Ensure proper temperature control and add the reagent slowly.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: The purified product should have a sharp melting point. The literature value for the melting point of this compound is in the range of 175-179 °C.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid, around 1700 cm⁻¹.

    • Asymmetric and symmetric NO₂ stretching vibrations, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-Br stretching vibrations in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons. The chemical shifts and coupling patterns will be consistent with the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₇H₄BrNO₄, MW: 246.01 g/mol ). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) should be observed for the molecular ion and bromine-containing fragments.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can obtain this valuable synthetic intermediate in high purity. The provided characterization guidelines will assist in verifying the identity and quality of the final product, ensuring its suitability for subsequent applications in drug discovery and materials science.

Introduction: The Strategic Value of a Trifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Applications of 3-Bromo-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the efficiency and novelty of a synthetic route are often dictated by the strategic choice of starting materials. This compound (CAS No: 116529-61-4) has emerged as a particularly valuable scaffold due to its unique trifunctional nature.[1][2] The molecule incorporates a carboxylic acid, a bromine atom, and a nitro group on a benzene ring, each offering a distinct and orthogonal reactive handle. This configuration allows for a modular and versatile approach to the synthesis of complex molecular architectures, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science.[1][3]

This guide provides a comprehensive overview of the key applications of this compound, moving beyond a simple catalog of reactions to explain the causality behind experimental choices. We will explore its core reactivity and delve into detailed protocols for the synthesis of high-value compounds, including medicinally relevant quinazolinones and phenazines.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 116529-61-4[2]
Molecular Formula C₇H₄BrNO₄[2]
Molecular Weight 246.01 g/mol [2]
Appearance White to pale yellow crystalline powder[3]
Melting Point 174-178 °C

Core Reactivity: A Triumvirate of Functional Groups

The synthetic utility of this compound stems from the ability to selectively address its three primary functional groups. The interplay between the electron-withdrawing nitro and carboxylic acid groups and the sterically influential ortho-bromo substituent governs the molecule's reactivity profile.[4]

  • The Nitro Group: Primarily serves as a masked amino group. Its reduction is a pivotal step, unlocking pathways to a vast array of nitrogen-containing heterocycles. This transformation is typically achieved with high chemoselectivity.[1]

  • The Bromine Atom: Acts as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][4]

  • The Carboxylic Acid Group: Provides a straightforward site for derivatization into esters, amides, and other acid derivatives, often by first converting it to a more reactive acyl chloride.[1]

G cluster_nitro Nitro Group Reactions cluster_bromo Bromine Atom Reactions cluster_acid Carboxylic Acid Reactions main This compound nitro_red Reduction (e.g., SnCl₂, Fe/HCl, Pd/C) main->nitro_red suzuki Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Ullmann) main->suzuki acyl Acyl Chloride Formation (e.g., SOCl₂) main->acyl amino 2-Amino-3-bromobenzoic Acid nitro_red->amino Forms key intermediate biaryl Biaryl Derivatives & C-N Coupled Products suzuki->biaryl C-C or C-N bond formation amide Amide / Ester Formation acyl->amide Increases reactivity G start This compound step1 Step 1: Nitro Reduction (Protocol 1) start->step1 intermediate1 2-Amino-3-bromobenzoic Acid step1->intermediate1 step2 Step 2: Acylation (e.g., with Acyl Chloride) intermediate1->step2 intermediate2 N-Acyl Anthranilic Acid step2->intermediate2 step3 Step 3: Ring Closure (e.g., with Amine/Ammonia) intermediate2->step3 product Substituted Quinazolinone step3->product

References

Application Notes & Protocols: 3-Bromo-2-nitrobenzoic Acid as a Trifunctional Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-nitrobenzoic acid is a trifunctional aromatic compound that serves as an exceptionally versatile scaffold in modern organic synthesis. Its unique substitution pattern—featuring a carboxylic acid, a bromine atom, and a nitro group—provides three distinct and orthogonally reactive sites. This allows for a programmed, step-wise functionalization, making it an invaluable starting material for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of the key transformations possible with this building block, complete with detailed, field-tested protocols and insights into the rationale behind experimental choices.

Introduction: A Scaffold of Strategic Importance

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.[1] The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, the nitro group can be readily reduced to an amine for subsequent derivatization or cyclization, and the carboxylic acid provides a classic anchor point for amide and ester formation.[2] This strategic arrangement allows chemists to build molecular complexity in a controlled manner.

Physicochemical & Safety Data

Proper handling and characterization are paramount for successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 116529-61-4[3]
Molecular Formula C₇H₄BrNO₄[4]
Molecular Weight 246.01 g/mol [4]
Appearance White to pale yellow crystalline powder[1]
Melting Point 184 °C[1]

Safety Profile: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Overview of Synthetic Potential

The three reactive centers of this compound can be targeted selectively to achieve a desired synthetic outcome. The following diagram illustrates the primary transformations available for this building block.

G cluster_main This compound cluster_br C-Br Bond Functionalization cluster_no2 Nitro Group Transformation cluster_cooh Carboxylic Acid Derivatization main This compound br_node Suzuki Coupling Heck Coupling Sonogashira Coupling Buchwald-Hartwig Amination main->br_node Pd-Catalysis no2_node Reduction to Amine (NH2) Cyclization Reactions main->no2_node Reduction cooh_node Amide Formation Ester Formation Reduction to Alcohol main->cooh_node Acylation / Reduction

Caption: Key reactive sites of this compound.

Transformations at the Bromine Atom: C-C and C-N Bond Formation

The bromine atom serves as the primary site for building molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthesis for their reliability and functional group tolerance.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[7] This is particularly useful for synthesizing biaryl scaffolds, which are prevalent in pharmaceuticals.[8]

Mechanistic Rationale: The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[7][8] The choice of catalyst, ligand, and base is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) often enhance catalyst activity and stability, promoting the key steps of oxidative addition and reductive elimination.[9][10] The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid in the transmetalation step.[9]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Br(L₂) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_aryl->pd2_trans Transmetalation (Ar'-B(OH)₂, Base) product Ar-Ar' (Product) pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials: this compound, phenylboronic acid, Pd(OAc)₂, SPhos ligand, potassium phosphate (K₃PO₄), toluene, and water.

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

    • Add K₃PO₄ (3.0 mmol).

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]

    • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[7]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[12][13] The reaction is highly stereoselective, typically yielding the trans isomer.[13]

Protocol 2.2: Heck Coupling with Styrene

  • Materials: this compound, styrene, palladium(II) acetate (Pd(OAc)₂), tri(o-tolyl)phosphine (P(o-Tolyl)₃), triethylamine (Et₃N), and acetonitrile.

  • Procedure:

    • To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (1 mol%), and P(o-Tolyl)₃ (2 mol%).[14]

    • Evacuate and backfill the tube with an inert gas (3x).

    • Add acetonitrile (5 mL), styrene (1.5 mmol), and triethylamine (1.5 mmol) via syringe.[14]

    • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 5-12 hours. Monitor by TLC.

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the resulting solid by column chromatography to yield the substituted stilbene derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to aryl alkynes.[15] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[15][16]

Protocol 2.3: Sonogashira Coupling with Phenylacetylene

  • Materials: this compound, phenylacetylene, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), copper(I) iodide (CuI), triethylamine (Et₃N), and THF.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

    • Add phenylacetylene (1.2 mmol), CuI (2 mol%), and triethylamine (2.0 mmol).

    • Add Pd(PPh₃)₄ (1.5 mol%) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Transformations of the Nitro Group: Gateway to Heterocycles

The reduction of the nitro group to a primary amine is a pivotal transformation, as it dramatically alters the electronic properties of the ring and installs a highly versatile nucleophilic handle.[2][17] The resulting 3-bromo-2-aminobenzoic acid is a key precursor for synthesizing various heterocyclic scaffolds.[2]

Chemoselective Reduction

The choice of reducing agent is critical to avoid unwanted side reactions, such as hydrodebromination (loss of the bromine atom).

Reagent SystemConditionsSelectivity NotesReference
Fe / NH₄Cl or AcOH EtOH / H₂O, RefluxMild and cost-effective. Generally preserves the C-Br bond.[2]
SnCl₂·2H₂O EtOH, RefluxA classic, mild method that is tolerant of many functional groups.[2]
H₂ / Raney Nickel MeOH or EtOH, RT, 1 atmEffective, but can sometimes cause dehalogenation. Preferred over Pd/C for substrates with aryl halides.[18]
Sodium Sulfide (Na₂S) Aqueous EtOHUseful when hydrogenation or acidic conditions are not compatible.[18]

Protocol 3.1: Nitro Group Reduction with Iron Powder

  • Rationale: This method is widely used due to its low cost, efficiency, and high chemoselectivity, typically leaving the aryl-bromide bond intact.[2]

  • Materials: this compound derivative (ester or amide form is often used to avoid complications with the free acid), iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, and water.

  • Procedure:

    • In a round-bottom flask, suspend the this compound derivative (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

    • Add iron powder (3-5 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (80-90 °C) with vigorous stirring for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.[2]

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude 2-amino-3-bromobenzoic acid derivative, which can be purified by recrystallization or column chromatography.

Transformations at the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into amides and esters, which are fundamental linkages in medicinal chemistry.[2]

Protocol 4.1: Amide Bond Formation via Acyl Chloride

  • Rationale: Converting the carboxylic acid to a more reactive acyl chloride is a robust and high-yielding method for forming amides with primary or secondary amines.[2]

  • Materials: this compound, thionyl chloride (SOCl₂) or oxalyl chloride, dichloromethane (DCM), and a desired amine.

  • Procedure:

    • Acyl Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours or until the solution becomes clear. Remove the excess SOCl₂ and solvent under reduced pressure.

    • Amide Formation: Dissolve the crude 3-bromo-2-nitrobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM and cool to 0 °C.

    • Add the acyl chloride solution dropwise to the cooled amine solution with stirring.[2]

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Upon completion (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide product.

Integrated Synthetic Workflow: A Multi-Step Example

The true power of this compound is realized in multi-step syntheses where different functional groups are addressed sequentially.

workflow start This compound step1 Step 1: Suzuki Coupling (e.g., with Phenylboronic Acid) start->step1 Pd(OAc)₂/SPhos K₃PO₄ step2 Step 2: Nitro Reduction (e.g., with Fe/NH₄Cl) step1->step2 Functionalize C-Br step3 Step 3: Amide Formation (e.g., with Benzylamine) step2->step3 Functionalize NO₂ product Final Product: Substituted Biaryl Amide step3->product Functionalize COOH

Caption: A sequential functionalization workflow.

This workflow demonstrates a logical pathway to a complex target molecule. First, the carbon skeleton is elaborated via Suzuki coupling at the bromine position. Next, the nitro group is reduced to an amine, which can then participate in the final amide bond formation, showcasing the orthogonal reactivity of the starting material.

Conclusion

This compound represents a highly versatile and powerful building block for the synthesis of novel chemical entities. The strategic and selective manipulation of its three distinct functional groups provides access to a vast and diverse chemical space. The synthetic protocols and mechanistic insights presented in this guide are intended to empower researchers to fully exploit the potential of this valuable scaffold in their drug discovery and materials science programs.

References

The Strategic Derivatization of 3-Bromo-2-nitrobenzoic Acid: A Gateway to Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-nitrobenzoic acid has emerged as a highly versatile and strategically important starting material in the synthesis of a diverse array of pharmaceutical intermediates. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a nitro group, provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth exploration of the synthetic pathways accessible from this building block, providing detailed protocols and expert insights for researchers, scientists, and professionals in drug development. The methodologies detailed herein focus on key transformations including amide bond formation, palladium-catalyzed cross-coupling reactions, copper-promoted C-N bond formation, and nitro group reduction, which are foundational for constructing complex molecular architectures found in medicinally relevant compounds.

Introduction: The Versatility of a Trifunctional Scaffolding

In the landscape of medicinal chemistry, the efficient construction of novel molecular entities is paramount. This compound serves as an exemplary scaffold, offering three distinct and orthogonally reactive functional groups. This allows for a modular and systematic approach to the synthesis of compound libraries with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic manipulation of the carboxylic acid, the bromine atom, and the nitro group opens a vast chemical space for exploration.

The unique substitution pattern of the benzene ring in this compound makes its derivatives particularly interesting for biological evaluation.[1] This document provides a practical and authoritative resource for leveraging the synthetic potential of this readily available starting material.

Core Synthetic Transformations and Strategic Considerations

The chemical reactivity of this compound can be selectively harnessed at its three primary functional sites. The choice of reaction conditions and reagents dictates the transformation, allowing for a high degree of control over the synthetic outcome.

Diagram 1: Overview of Synthetic Pathways from this compound

G A This compound B Amide Derivatives A->B Amide Coupling C Ester Derivatives A->C Esterification D Biaryl Compounds (Suzuki Coupling) A->D Pd-Catalyzed Cross-Coupling E Aryl Amines (Buchwald-Hartwig/Ullmann) A->E Pd or Cu-Catalyzed Cross-Coupling F 3-Bromo-2-aminobenzoic Acid Derivatives A->F Nitro Group Reduction G Heterocyclic Scaffolds (e.g., Phenazines) F->G Cyclization Reactions

Caption: Synthetic pathways from this compound.

Reactions at the Carboxylic Acid Group: Amide and Ester Formation

The carboxylic acid functionality is a prime site for modification, readily undergoing conversion to amides and esters. These moieties are prevalent in a vast number of biologically active molecules.

2.1.1. Amide Bond Formation

Direct amide coupling is a cornerstone of medicinal chemistry. The synthesis of amides from this compound can be efficiently achieved using standard coupling reagents. The choice of coupling agent and additives is crucial to minimize side reactions and ensure high yields. Commonly employed reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1]

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

Diagram 2: Workflow for N-Aryl Amide Synthesis

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A Dissolve this compound, EDC, and HOBt in DMF B Stir at room temperature A->B C Add amine to the reaction mixture B->C D Continue stirring at room temperature C->D E Quench with water and extract with ethyl acetate D->E F Purify by column chromatography E->F

Caption: Workflow for N-Aryl Amide Synthesis.

  • Materials:

    • This compound

    • Primary or secondary amine (1.0 - 1.2 equivalents)

    • EDC (1.2 - 1.5 equivalents)

    • HOBt (1.2 - 1.5 equivalents)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.0 eq).

    • Dissolve the mixture in DMF.

    • Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Amide Coupling Reactions

AmineCoupling ReagentSolventTime (h)Yield (%)
AnilineEDC/HOBtDMF1685
BenzylamineHATUDMF1292
MorpholineEDC/HOBtCH2Cl21888

2.1.2. Esterification

Esterification can be achieved through standard methods such as Fischer esterification with an alcohol in the presence of an acid catalyst.[1] For more sensitive substrates, reaction with an alkyl halide in the presence of a base is a viable alternative.

Reactions at the Bromine Atom: Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom serves as a versatile handle for constructing more complex molecular frameworks through cross-coupling reactions.

2.2.1. Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between the aryl bromide and a boronic acid or ester.[1][2] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[1] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[1][3]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound derivative (e.g., methyl ester)

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

    • Solvent (e.g., Toluene/water 4:1, Dioxane)

    • Schlenk flask

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent system (e.g., toluene/water 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

2.2.2. Copper-Promoted C-N Bond Formation: The Jourdan-Ullmann Reaction

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst, often at elevated temperatures.[4][5] It is particularly useful for the synthesis of diaryl amines. A key application of this reaction with this compound is in the synthesis of phenazine-1-carboxylic acid derivatives, which are known for their antibacterial properties.[6]

2.2.3. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and generally milder alternative to the Ullmann reaction for the synthesis of aryl amines.[7] This palladium-catalyzed reaction exhibits broad substrate scope and functional group tolerance.[7][8][9]

Reactions of the Nitro Group: Reduction and Subsequent Transformations

The reduction of the nitro group to an amine is a pivotal transformation, as the resulting amino group can be further functionalized or participate in cyclization reactions to form heterocyclic systems.[1] A common and effective method for this reduction is the use of iron powder in an acidic medium.[1]

Protocol 3: General Procedure for Nitro Group Reduction

  • Materials:

    • This compound derivative (1.0 equivalent)

    • Iron powder (Fe, 3.0 - 5.0 equivalents)

    • Ammonium chloride (NH₄Cl) or Acetic acid (catalytic)

    • Ethanol (EtOH) / Water

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, suspend the this compound derivative (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux and stir vigorously for 1-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the 2-amino-3-bromobenzoic acid derivative.

Application in the Synthesis of Phenazine-1-Carboxylic Acid Derivatives

A notable application of this compound is in the synthesis of phenazine-1-carboxylic acid (PCA) and its analogs, which exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[6] The synthetic strategy involves a two-step process: a Jourdan-Ullmann coupling followed by a reductive cyclization.[6]

Diagram 3: Synthetic Route to Phenazine-1-Carboxylic Acid Derivatives

G A This compound C 2-(Arylamino)-3-nitrobenzoic Acid Intermediate A->C Jourdan-Ullmann Coupling (Cu(I)Cl, Cu powder) B Substituted Aniline B->C D Phenazine-1-carboxylic Acid Derivative C->D Reductive Cyclization (e.g., NaBH4)

Caption: Synthetic route to phenazine-1-carboxylic acid derivatives.

Protocol 4: Synthesis of 2-((4-Bromophenyl)amino)-3-nitrobenzoic Acid [6]

  • Materials:

    • This compound (1.00 g, 4.06 mmol)

    • 4-Bromoaniline (1.05 g, 6.09 mmol)

    • Copper(I) chloride (40 mg, 0.40 mmol)

    • Copper powder (13 mg, 0.20 mmol)

    • N-ethylmorpholine (1.03 mL, 8.12 mmol)

    • 2,3-butanediol (2.5 mL)

    • 0.1N aqueous ammonium hydroxide

    • 2N aqueous hydrochloric acid

    • Round-bottom flask, stirring apparatus, heating mantle

  • Procedure:

    • To a round-bottom flask, sequentially add this compound, copper(I) chloride, copper powder, 4-bromoaniline, N-ethylmorpholine, and 2,3-butanediol.

    • Heat the reaction mixture to 70 °C with stirring for 16 hours.

    • After 16 hours, cool the mixture and dilute with 25 mL of 0.1N aqueous ammonium hydroxide.

    • Filter the mixture over Celite.

    • Slowly pour the filtrate into 5 mL of 2N aqueous hydrochloric acid.

    • Collect the resulting yellow precipitate by filtration to obtain 2-((4-bromophenyl)amino)-3-nitrobenzoic acid.

The subsequent reductive cyclization of the 2-(arylamino)-3-nitrobenzoic acid intermediate, for instance using sodium borohydride, yields the final phenazine-1-carboxylic acid derivative.[6]

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. The strategic and selective manipulation of its three distinct functional groups provides access to a rich chemical space. The protocols and conceptual frameworks presented in this guide are intended to empower researchers and drug development professionals to fully exploit the synthetic potential of this valuable starting material in their quest for novel therapeutic agents.

References

Application Notes & Protocols: Strategic Synthesis and Derivatization of 3-Bromo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of 3-Bromo-2-nitrobenzoic Acid

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount. This compound is a trifunctional reagent of significant interest, offering a synthetically versatile platform for the generation of diverse and complex molecular architectures. Its intrinsic reactivity, characterized by a carboxylic acid, an ortho-nitro group, and a bromine atom, provides three distinct and orthogonal handles for chemical modification. This guide provides an in-depth exploration of the preparation of this key building block and delineates robust protocols for its subsequent derivatization, empowering researchers to harness its full synthetic potential. The methodologies described herein are grounded in established chemical principles, offering both foundational routes and advanced strategies for creating novel compound libraries for drug discovery and beyond.[1][2][3]

Part 1: Synthesis of the Core Scaffold: this compound

The regioselective synthesis of this compound is a critical first step. While direct nitration of 3-bromobenzoic acid can lead to a mixture of isomers, a more controlled and reliable approach involves the Sandmeyer reaction, which leverages the conversion of an amino group into a bromide via a diazonium salt intermediate.[4][5] This method offers superior regiochemical control.

Mechanistic Rationale: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.[5][6] The process begins with the diazotization of an aromatic amine (in this case, 3-amino-2-nitrobenzoic acid) with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable aryl diazonium salt.[7][8] This intermediate is then treated with a copper(I) bromide solution. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where a single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the concomitant loss of nitrogen gas.[5][6] The aryl radical then abstracts a bromine atom from the copper complex to yield the final this compound product.

Visualizing the Synthesis: Sandmeyer Reaction Pathway

Sandmeyer_Reaction Start 3-Amino-2-nitrobenzoic Acid Diazonium Aryl Diazonium Salt Intermediate Start->Diazonium Diazotization Product This compound Diazonium->Product Sandmeyer Reaction (-N₂ gas) Reagent1 NaNO₂, HBr 0-5 °C Reagent2 CuBr, HBr

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol details the conversion of 3-amino-2-nitrobenzoic acid to this compound.

Materials:

  • 3-Amino-2-nitrobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Distilled water

  • Ice

  • Sodium bisulfite (optional, for quenching excess bromine)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, Buchner funnel

Procedure:

  • Diazotization (Step 1):

    • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 3-amino-2-nitrobenzoic acid (1.0 eq) in a mixture of concentrated HBr (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature is strictly maintained below 5 °C. The formation of the diazonium salt is indicated by a change in the mixture's appearance.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the reaction goes to completion.[4]

  • Sandmeyer Reaction (Step 2):

    • In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in concentrated HBr (2.0 eq) with gentle warming. Cool this solution to room temperature.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.[4][8]

    • Causality Note: The addition should be controlled to manage the evolution of nitrogen gas, which can cause excessive frothing.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat on a water bath to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The crude product should precipitate from the solution.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the crude solid with cold water to remove residual salts. If the filtrate has a bromine color, a wash with a dilute sodium bisulfite solution can be used.

    • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as aqueous ethanol or toluene.

    • Dry the purified crystals under vacuum to yield pure this compound.

Self-Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC). Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Part 2: Derivatization Strategies

The true utility of this compound lies in its capacity for selective modification at its three functional groups.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for derivatization into esters and amides, which are fundamental linkages in many biologically active molecules.[9]

Fischer esterification, an acid-catalyzed condensation with an alcohol, is a standard method.[10] The reaction is an equilibrium process, and removal of water is crucial to drive it towards the product.

General Protocol: Fischer Esterification

  • To a solution of this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[10]

  • Heat the mixture to reflux for 4-12 hours. The reaction is driven to completion by the large excess of alcohol.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Amide derivatives are particularly prevalent in medicinal chemistry. Direct coupling with amines using standard reagents is often the most efficient method.[9]

General Protocol: EDC/HOBt Mediated Amide Coupling

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to form the activated ester intermediate.[9]

  • Add the desired primary or secondary amine (1.1 eq) and a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor progress by TLC. Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Carboxylic_Acid_Derivatives Start This compound Ester Ester Derivative (R-COOR') Start->Ester Esterification Amide Amide Derivative (R-CONR'R'') Start->Amide Amidation Reagent_Ester R'-OH, H⁺ (cat.) Reflux Reagent_Amide R'R''NH, Coupling Agents (EDC, HOBt) Overall_Workflow Start 3-Amino-2-nitrobenzoic Acid Core Core Scaffold: This compound Start->Core Sandmeyer Reaction Deriv_COOH Carboxylic Acid Derivatization (Amides, Esters) Core->Deriv_COOH Deriv_Br Bromo Group Derivatization (Cross-Coupling) Core->Deriv_Br Deriv_NO2 Nitro Group Derivatization (Reduction) Core->Deriv_NO2 Library Diverse Compound Library Deriv_COOH->Library Deriv_Br->Library Deriv_NO2->Library

References

Synthesis of 2-Bromo-3-nitrobenzoic Acid via the Sandmeyer Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-Bromo-3-nitrobenzoic acid, a valuable building block in organic synthesis, through the Sandmeyer reaction. This application note is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for preparing this key intermediate.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, is a cornerstone transformation in synthetic organic chemistry.[1][2] It provides a reliable and versatile method for the conversion of a primary aromatic amine to an aryl halide via the formation of a diazonium salt intermediate.[3][4] This reaction is particularly powerful as it allows for the introduction of substituents onto an aromatic ring in patterns that are often difficult to achieve through direct electrophilic aromatic substitution.[5][6]

The synthesis of 2-Bromo-3-nitrobenzoic acid from 2-amino-3-nitrobenzoic acid exemplifies the utility of the Sandmeyer reaction. The amino group is transformed into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[1][3] This two-step process, involving diazotization followed by the copper-catalyzed halogenation, is a classic and effective strategy.[3][5]

Mechanistic Insights: A Radical Pathway

The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The process can be dissected into two primary stages:

2.1. Diazotization: The initial step involves the conversion of the primary aromatic amine, 2-amino-3-nitrobenzoic acid, into its corresponding diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (0–5 °C).[3][7] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[7]

2.2. Copper(I)-Catalyzed Bromination: The second stage involves the reaction of the diazonium salt with copper(I) bromide. A single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas (N₂).[8][9] This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial electron transfer, to yield the final product, 2-Bromo-3-nitrobenzoic acid, and regenerate the copper(I) catalyst.[2][8] The detection of biaryl byproducts in Sandmeyer reactions provides experimental support for this radical mechanism.[2]

Experimental Protocol: Synthesis of 2-Bromo-3-nitrobenzoic Acid

This protocol details the synthesis of 2-Bromo-3-nitrobenzoic acid from 2-amino-3-nitrobenzoic acid.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
2-Amino-3-nitrobenzoic acidC₇H₆N₂O₄182.13606-18-8Irritant
Sodium NitriteNaNO₂69.007632-00-0Oxidizer, Toxic
Hydrobromic Acid (48%)HBr80.9110035-10-6Corrosive
Copper(I) BromideCuBr143.457787-70-4Irritant
Deionized WaterH₂O18.027732-18-5N/A
Ethanol (95%)C₂H₅OH46.0764-17-5Flammable
IceH₂O (solid)18.027732-18-5N/A
Step-by-Step Procedure

Step 1: Diazotization of 2-Amino-3-nitrobenzoic Acid [1]

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve a specific amount of 2-amino-3-nitrobenzoic acid in a mixture of concentrated hydrobromic acid and water.

  • Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.[10]

  • After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.[1]

Step 2: Sandmeyer Reaction [1]

  • In a separate 500 mL flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid. Cool this solution to 0 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.[1][10] Effervescence, due to the evolution of nitrogen gas, should be observed.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it on a water bath until the evolution of nitrogen gas ceases.[1]

Step 3: Work-up and Purification [10][11]

  • Cool the reaction mixture to room temperature. The crude 2-Bromo-3-nitrobenzoic acid will precipitate out of the solution.

  • Collect the crude product by vacuum filtration.

  • Wash the collected solid with cold water to remove any residual salts and acid.

  • For purification, recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain purified 2-Bromo-3-nitrobenzoic acid.[1]

  • Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Workflow and Characterization

The overall synthetic workflow is depicted in the following diagram.

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification A 2-Amino-3-nitrobenzoic Acid B NaNO2, HBr 0-5 °C A->B Reacts with C Arenediazonium Salt Intermediate B->C Forms D CuBr C->D Reacts with E 2-Bromo-3-nitrobenzoic Acid + N2 D->E Yields F Crude Product G Recrystallization F->G Purified by H Pure 2-Bromo-3-nitrobenzoic Acid G->H Yields

Caption: Synthetic workflow for 2-Bromo-3-nitrobenzoic acid.

Characterization

The identity and purity of the synthesized 2-Bromo-3-nitrobenzoic acid should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is a good indicator of purity. The literature melting point for 2-Bromo-3-nitrobenzoic acid is 184-186 °C.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric stretches of the NO₂ group, and the C-Br stretch.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.[12]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[13]

Safety and Handling

The Sandmeyer reaction involves potentially hazardous reagents and intermediates. A thorough risk assessment should be conducted before starting the experiment.[14]

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always generated and used in solution without isolation.[9]

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

  • Hydrobromic Acid: Concentrated hydrobromic acid is highly corrosive and can cause severe burns.

  • Copper Salts: Copper compounds can be toxic.

  • Nitrogen Evolution: The reaction releases nitrogen gas, which can cause pressure buildup if performed in a closed system. Ensure the reaction is conducted in a well-ventilated fume hood with an open or vented apparatus.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete diazotization.Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite.
Premature decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times and use it immediately after preparation.
Inefficient Sandmeyer reaction.Ensure the copper(I) bromide is of good quality and that the reaction is allowed to proceed to completion (cessation of nitrogen evolution).
Formation of Phenol Byproduct Reaction of the diazonium salt with water.Maintain a low temperature during diazotization and add the diazonium salt solution to the copper bromide solution promptly.
Difficulty in Purification Presence of isomeric byproducts.Optimize the recrystallization solvent system to achieve better separation. Column chromatography may be necessary for very impure samples.

Conclusion

The Sandmeyer reaction is a highly effective and reliable method for the synthesis of 2-Bromo-3-nitrobenzoic acid. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, and following a systematic work-up and purification procedure, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The mechanistic understanding and the detailed protocol provided in this application note serve as a robust guide for scientists in academic and industrial research settings.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Bromo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-nitrobenzoic acid is a versatile and highly functionalized starting material in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds.[1] Its unique arrangement of a carboxylic acid, a bromine atom, and a nitro group on the aromatic ring provides multiple reactive sites for strategic chemical modifications. The interplay between the electron-withdrawing nitro group and the ortho-bromo substituent significantly influences the reactivity of the molecule, enabling a wide array of transformations.[2] This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of valuable heterocyclic compounds with potential applications in medicinal chemistry and materials science. We will delve into key reaction pathways, provide detailed experimental protocols, and offer insights into the rationale behind these synthetic strategies.

Core Synthetic Strategies and Applications

The strategic positioning of the functional groups in this compound allows for a variety of synthetic manipulations, which can be broadly categorized into reactions involving the carboxylic acid group, the bromine atom, and the nitro group.

Transformations Involving the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into esters, amides, and acyl chlorides, which serve as key intermediates for further derivatization.[3]

  • Esterification: Formation of esters can be achieved through standard methods such as Fischer esterification or by using coupling agents.

  • Amide Bond Formation: Amides are synthesized by reacting the corresponding acyl chloride (prepared from the carboxylic acid) with a primary or secondary amine.[3] Alternatively, direct coupling with amines can be facilitated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[3]

Reactions at the Bromine Atom

The bromine atom is a versatile handle for introducing molecular complexity through various cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester, allowing for the introduction of diverse aryl, heteroaryl, vinyl, and alkyl groups.[3]

    • Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, coupling the aryl bromide with a wide range of amines.[2]

  • Ullmann Condensation: This copper-promoted reaction is used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides.[4][5] While it often requires high temperatures, modern modifications with soluble copper catalysts and ligands have improved its applicability.[4][6][7]

Transformations of the Nitro Group

The nitro group is a key functional group that can be reduced to an amino group, opening up numerous possibilities for cyclization reactions to form heterocyclic systems.[3]

  • Nitro Group Reduction: The reduction of the nitro group to an amine is a fundamental transformation.[3] Common methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or chemical reduction using metals such as iron or tin(II) chloride in acidic media.[3] The resulting 2-amino-3-bromobenzoic acid is a valuable intermediate for synthesizing various heterocyclic compounds.[3]

Synthesis of Key Heterocyclic Scaffolds

The true synthetic power of this compound is realized in multi-step sequences that combine the aforementioned transformations to construct complex heterocyclic frameworks.

A. Synthesis of Phenothiazines

Phenothiazines are an important class of heterocyclic compounds with a wide range of biological activities. A common route to phenothiazines involves the reaction of an aminothiophenol with a dihalobenzene derivative. In the context of this compound, a multi-step synthesis can be envisioned.

Conceptual Workflow for Phenothiazine Synthesis:

A This compound B Buchwald-Hartwig Amination (with 2-aminothiophenol) A->B C Intermediate Diphenylamine B->C D Reduction of Nitro Group C->D E Intermediate Diamine D->E F Intramolecular Cyclization E->F G Phenothiazine Derivative F->G A This compound derivative B Palladium-Catalyzed Cross-Coupling (e.g., with a bromoalkylamine) A->B C Coupled Intermediate B->C D Reduction of Nitro Group C->D E Amino Intermediate D->E F Intramolecular Cyclization E->F G Fused Tricyclic Heterocycle F->G

References

Application Notes & Protocols: The Strategic Role of 3-Bromo-2-Nitrobenzoic Acid in the Development of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-bromo-2-nitrobenzoic acid as a pivotal intermediate in the synthesis of advanced agrochemicals. While not always a direct starting material in commercial production, its core structure represents a critical class of substituted anthranilic acids necessary for the synthesis of potent insecticides, particularly the anthranilic diamides. We will explore the chemical logic behind its utility, focusing on the synthesis of insecticidal compounds like Chlorantraniliprole as a case study. This document furnishes researchers, chemists, and process development professionals with detailed synthetic protocols, mechanistic insights, and safety considerations essential for leveraging this versatile building block in agrochemical innovation.

Introduction: The Anthranilic Scaffold in Modern Crop Protection

The quest for more selective, potent, and environmentally benign agrochemicals has led to the development of novel modes of action. Among the most significant breakthroughs in recent history is the discovery of the anthranilic diamide class of insecticides. These compounds, exemplified by the commercial success of Chlorantraniliprole, function by targeting insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, pest mortality. This mode of action is highly selective for insects, demonstrating low toxicity to mammals and other non-target organisms.

The chemical backbone of these powerful insecticides is the anthranilic acid scaffold. This compound is a strategic precursor to this scaffold. The key transformations involve the reduction of the nitro group to an amine and subsequent amide bond formation using the carboxylic acid moiety. The specific placement of the bromo and nitro groups on the aromatic ring is crucial, as it dictates the reactivity and allows for the precise construction of the final, complex agrochemical structure. Derivatives of anthranilic acid are widely recognized for their potential in developing insecticides, fungicides, and herbicides.[1][2][3][4]

This guide will illuminate the journey from this compound to a functional agrochemical, providing both the theoretical foundation and practical, step-by-step protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is fundamental for safe handling and successful experimentation.

PropertyValueReference
CAS Number 116529-61-4[5]
Molecular Formula C₇H₄BrNO₄[6]
Molecular Weight 246.01 g/mol [6]
Appearance Off-white to pale yellow crystalline powder
Melting Point Not specified; isomer 2-bromo-3-nitrobenzoic acid melts at 184 °C[7]
Safety & Handling

This compound and its isomers are classified as hazardous substances and require careful handling in a controlled laboratory environment.[6][8]

  • Hazard Identification:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and/or a full-face shield are mandatory.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator is required.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Core Application: Synthesis of Anthranilic Diamide Insecticides

The primary role of this compound in agrochemical development is as a precursor to the anthranilic acid core of diamide insecticides. The synthesis is convergent, meaning two key intermediates are prepared separately and then coupled in a final step.

The overall synthetic strategy is visualized below:

G cluster_0 Pathway 1: Anthranilic Acid Intermediate cluster_1 Pathway 2: Pyrazole Intermediate A This compound B 2-Amino-3-bromobenzoic Acid A->B Nitro Group Reduction C 2-Amino-3-bromo-N-methylbenzamide B->C Amidation G Final Diamide Insecticide C->G D 2,3-Dichloropyridine + Hydrazine E (3-chloropyridin-2-yl)hydrazine D->E Hydrazino- substitution F Pyrazole Carboxylic Acid (Intermediate II) E->F Cyclization & Further Steps F->G G cluster_workflow Final Coupling Workflow A Combine Intermediates (Anthranilamide & Pyrazole Acid) + Base (e.g., 3-picoline) in Acetonitrile B Cool to -5 °C A->B C Slowly add Methanesulfonyl Chloride (MsCl) Solution B->C D Stir at 0 °C for ~15 min C->D E Warm to Room Temperature Stir for 3 hours D->E F Quench with Water E->F G Filter Precipitate F->G H Wash Solid with Acetonitrile/Water G->H I Dry under Vacuum H->I

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Bromo-2-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-bromo-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Here, we address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.

Troubleshooting Guide

This section addresses common problems encountered during the purification of crude this compound, providing explanations and actionable solutions.

Question 1: My crude product is a difficult-to-separate mixture of isomers. What is the most effective purification strategy?

Answer:

The synthesis of this compound, often through the nitration of 2-bromobenzoic acid, typically yields a mixture of isomers, with the 2-bromo-5-nitrobenzoic acid being a major byproduct.[1] The key to obtaining pure this compound lies in an efficient separation method that exploits the subtle differences between these isomers.

A highly effective and documented method is fractional crystallization of their potassium salts .[1] This technique leverages the differential solubility of the potassium salts of the isomers in water. The potassium salt of 2-bromo-5-nitrobenzoic acid is less soluble and will crystallize out of a cooling solution first, enriching the filtrate with the desired this compound potassium salt.[1] Subsequent acidification of the filtrate precipitates the purified this compound.[1]

For more challenging separations or to achieve very high purity, silica gel column chromatography can be employed. The polarity difference between the isomers allows for their separation using an appropriate solvent system, such as a gradient of ethyl acetate in hexane.[1]

Question 2: I'm observing a low yield after the purification process. What are the likely causes and how can I mitigate them?

Answer:

Low recovery of the desired product can stem from several factors throughout the purification workflow. Here are the most common culprits and how to address them:

  • Losses during Work-up: The product has some solubility in water.[1] When precipitating the acid from an aqueous solution, ensure the solution is sufficiently cold (e.g., using an ice bath) and wash the collected precipitate with a minimal amount of cold water to minimize dissolution.[1]

  • Incomplete Precipitation: When acidifying the solution of the potassium salt to precipitate the free acid, it is crucial to adjust the pH to be sufficiently acidic (e.g., acidic to Congo red or a pH of ~1.5) to ensure complete protonation and precipitation of the carboxylic acid.[1][2]

  • Suboptimal Recrystallization Conditions: Using an excessive volume of recrystallization solvent will result in a significant portion of the product remaining in the mother liquor. Conversely, using too little solvent may lead to premature crystallization and co-precipitation of impurities. Careful optimization of the solvent volume is key. A 30% ethanol-water mixture is often a good starting point for recrystallization.[1]

Question 3: The purified product's melting point is broad and lower than the literature value (184-186 °C). What does this indicate and how can I improve the purity?

Answer:

A broad and depressed melting point is a classic indicator of impurities. The most likely contaminants are the other isomers formed during the synthesis, primarily 2-bromo-5-nitrobenzoic acid.[1]

To improve the purity, consider the following:

  • Repeated Recrystallization: One of the most straightforward methods to enhance purity is to perform one or more additional recrystallizations.[3] It is often beneficial to use a different solvent system for the second recrystallization to target different impurity profiles.

  • Acid-Base Extraction: This technique can be very effective in removing neutral impurities.[4][5][6] The crude acid is dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate).[4][7] The deprotonated carboxylate salt dissolves in the aqueous layer, leaving neutral impurities in the organic layer.[6] The aqueous layer is then separated and acidified to precipitate the purified carboxylic acid.[3][4]

  • Activated Charcoal Treatment: If the product has a noticeable color, it may be due to colored impurities. During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these impurities.[8] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

Question 4: My final product is discolored (yellowish or brownish). How can I remove the color impurities?

Answer:

Discoloration in the final product often arises from residual nitrating agents, side-reaction byproducts, or degradation products. As mentioned in the previous point, treatment with activated charcoal during recrystallization is a standard and effective method for removing colored impurities.[8]

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude this compound in a minimal amount of hot recrystallization solvent (e.g., 30% ethanol).[1]

  • Add a small amount (typically 1-2% by weight of the crude product) of activated charcoal to the hot solution.

  • Swirl the flask and keep the solution hot for a few minutes to allow for adsorption of the impurities.

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and purification of this compound.

What are the most common impurities in crude this compound?

The most common impurities are positional isomers formed during the nitration of 2-bromobenzoic acid, with 2-bromo-5-nitrobenzoic acid being the principal byproduct.[1] Depending on the reaction conditions, unreacted starting materials like 2-bromobenzoic acid and dinitrated products can also be present.[1]

Which solvents are suitable for the recrystallization of this compound?

A mixture of ethanol and water (e.g., 30% ethanol) is a commonly used and effective solvent system for the recrystallization of this compound.[1][9] Other potential solvents include aqueous acetic acid.[3] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Is acid-base extraction a viable purification method for this compound?

Yes, acid-base extraction is a highly suitable method for purifying carboxylic acids like this compound from neutral or basic impurities.[3][6] The acidic nature of the carboxylic acid group allows it to be converted to its water-soluble salt form by treatment with a base, enabling its separation from water-insoluble impurities.[5][7]

How can I confirm the purity and identity of my final product?

Several analytical techniques can be used to assess the purity and confirm the identity of your purified this compound:

  • Melting Point Analysis: A sharp melting point within the literature range (184-186 °C) is a good indicator of high purity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting any residual impurities.[10][11] A C18 column with a mobile phase of acetonitrile and acidified water is a typical starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively confirm the structure of the isolated isomer and identify any isomeric impurities.[1]

What are the key safety precautions when handling this compound?

This compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12] Always handle this compound in a well-ventilated area or a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[12][13]

Experimental Protocols & Visualizations

Protocol 1: Purification by Fractional Crystallization of Potassium Salts

This protocol is adapted from established methods for separating bromo-nitrobenzoic acid isomers.[1]

  • Salt Formation: Dissolve the crude isomeric mixture in hot water containing a stoichiometric amount of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to form the potassium salts.[1]

  • Cooling and Crystallization: Allow the solution to cool slowly. The less soluble potassium salt of 2-bromo-5-nitrobenzoic acid will crystallize out first.[1]

  • Filtration: Filter the mixture to collect the crystals of the 2,5-isomer's potassium salt. The filtrate is now enriched with the potassium salt of this compound.[1]

  • Acidification and Precipitation: Acidify the filtrate with concentrated hydrochloric acid (HCl) until it is acidic to Congo red paper. The desired this compound will precipitate out of the solution.[1]

  • Collection and Washing: Collect the precipitate by filtration and wash it with a small amount of cold water to remove residual salts.[1]

  • Final Recrystallization: For further purification, recrystallize the product from hot 30% ethanol.[1]

Protocol 2: Purification by Acid-Base Extraction

This general protocol is effective for removing neutral impurities from carboxylic acids.[4][6]

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or diethyl ether.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated 3-bromo-2-nitrobenzoate salt will be in the upper aqueous layer. Drain the lower organic layer, which contains any neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with concentrated HCl until the precipitation of the purified this compound is complete.

  • Collection: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Workflow Visualizations

Purification_Workflow cluster_fractional_crystallization Fractional Crystallization of Potassium Salts crude_fc Crude Isomer Mixture dissolve_koh Dissolve in hot aq. KOH crude_fc->dissolve_koh cool_solution Cool Solution dissolve_koh->cool_solution filter_1 Filter cool_solution->filter_1 filtrate_enriched Enriched Filtrate (3-bromo-2-nitrobenzoate) filter_1->filtrate_enriched Filtrate waste_fc waste_fc filter_1->waste_fc Solid (2,5-isomer salt) acidify Acidify with HCl filtrate_enriched->acidify precipitate Precipitate Pure Acid acidify->precipitate filter_2 Filter & Wash precipitate->filter_2 pure_product_fc Pure this compound filter_2->pure_product_fc

Caption: Workflow for purification by fractional crystallization.

Acid_Base_Extraction_Workflow cluster_acid_base Acid-Base Extraction crude_ab Crude Product in Organic Solvent extract_bicarb Extract with aq. NaHCO₃ crude_ab->extract_bicarb separate_layers Separate Layers extract_bicarb->separate_layers aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer Aqueous organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer Organic acidify_ab Acidify with HCl aqueous_layer->acidify_ab waste_ab waste_ab organic_layer->waste_ab precipitate_ab Precipitate Pure Acid acidify_ab->precipitate_ab filter_ab Filter & Wash precipitate_ab->filter_ab pure_product_ab Pure this compound filter_ab->pure_product_ab

Caption: Workflow for purification by acid-base extraction.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Crude Product Issues issue_purity Low Purity / Broad M.P. start->issue_purity issue_yield Low Yield start->issue_yield issue_color Discolored Product start->issue_color cause_isomers Isomeric Impurities issue_purity->cause_isomers cause_neutral Neutral Impurities issue_purity->cause_neutral cause_loss Loss during Wash/Transfer issue_yield->cause_loss cause_incomplete Incomplete Precipitation issue_yield->cause_incomplete cause_colored Colored Impurities issue_color->cause_colored solution_recrystallize Repeat Recrystallization cause_isomers->solution_recrystallize solution_chromatography Column Chromatography cause_isomers->solution_chromatography solution_acidbase Acid-Base Extraction cause_neutral->solution_acidbase solution_optimize_wash Use Cold Solvents / Minimize Volume cause_loss->solution_optimize_wash solution_check_ph Ensure Sufficient Acidification cause_incomplete->solution_check_ph solution_charcoal Activated Charcoal Treatment cause_colored->solution_charcoal solution_charcoal->solution_recrystallize

Caption: Logic diagram for troubleshooting purification issues.

Quantitative Data Summary

ParameterValueSource
Melting Point 184-186 °C[1]
Appearance Off-white to cream powder[14]
pKa 1.80 ± 0.10 (Predicted)[14]
Water Solubility Limited[15]
Organic Solvent Solubility Moderately soluble in many organic solvents[15]

References

Column chromatography conditions for 3-bromo-2-nitrobenzoic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Column Chromatography of 3-bromo-2-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide, structured by Senior Application Scientists, provides in-depth, field-proven advice for the purification of this compound using column chromatography. We move beyond simple step-by-step instructions to explain the core scientific principles, ensuring you can adapt these methods to your specific experimental context and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when developing a purification strategy for this compound.

Q1: What is the most appropriate stationary phase for purifying this compound?

A1: For preparative scale purification in a synthetic chemistry lab, normal-phase silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the standard and most effective choice.[1]

  • The Scientific Rationale: this compound is a polar molecule due to the presence of the carboxylic acid and nitro functional groups. The stationary phase, silica gel, is also highly polar because of its surface silanol groups (Si-OH). In normal-phase chromatography, compounds are separated based on their polarity; less polar compounds elute first, while more polar compounds are retained longer through interactions like hydrogen bonding with the stationary phase.[2] Given the compound's polarity, this setup provides a strong basis for separation from less polar impurities. While reversed-phase (e.g., C18) chromatography is excellent for analytical HPLC, silica gel is more cost-effective and practical for bulk purification.[2][3][4]

Q2: How do I select the right mobile phase (eluent)?

A2: Mobile phase selection is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that moves your target compound to a retention factor (Rf) of approximately 0.2-0.4 .[5] This Rf value typically provides the best balance for good separation from impurities on a column.

  • Starting Solvent Systems: Begin with a binary mixture of a non-polar solvent and a moderately polar solvent. Common starting points include:

    • Hexanes / Ethyl Acetate

    • Petroleum Ether / Ethyl Acetate

    • Dichloromethane / Methanol (for more polar compounds)[6]

  • Optimization: Adjust the ratio of the solvents to achieve the target Rf. Increasing the proportion of the polar solvent (e.g., ethyl acetate) will increase the Rf (move the spot further up the TLC plate).

Q3: Why is it critical to add a small amount of acid to the mobile phase?

A3: Adding a small percentage (typically 0.5-1%) of an acid, such as acetic acid (AcOH) or formic acid , to the mobile phase is arguably the most critical step for successfully chromatographing any carboxylic acid on silica gel.[1][7]

  • Mechanism of Action: The surface of silica gel is acidic, but it can still engage in acid-base interactions. The carboxylic acid group of your molecule (pKa ≈ 2-4) can deprotonate, forming a highly polar carboxylate anion (-COO⁻). This anion will bind extremely tightly to the polar silica gel, leading to significant peak broadening, streaking, or complete retention on the column.[1][7][8] By adding a stronger acid like acetic acid to the eluent, you create an acidic environment that suppresses the ionization of your compound, keeping it in its protonated, less polar -COOH form.[9] This ensures a clean elution and sharp peaks.

Q4: How should I prepare and load my crude sample onto the column?

A4: Proper sample loading is essential for achieving high resolution. There are two primary methods:

  • Wet Loading (Recommended): Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). It is crucial to use the smallest volume possible. Using a pipette, carefully apply this concentrated solution to the top of the silica gel bed.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel to the solution, and then remove the solvent under reduced pressure (rotary evaporator). This results in the crude product being adsorbed onto the silica. This dry powder is then carefully added to the top of the column bed. This technique often prevents issues with band broadening caused by the loading solvent.[1]

Part 2: Experimental Protocols

Protocol 1: TLC for Mobile Phase Development

This protocol is the first step before any column is run.

  • Prepare TLC Chamber: Add your chosen starting solvent system (e.g., 7:3 Hexanes:Ethyl Acetate + 1% Acetic Acid) to a beaker or TLC tank to a depth of ~0.5 cm. Cover it with a watch glass and let the atmosphere saturate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (like ethyl acetate). Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analyze & Adjust: Calculate the Rf of your product spot. If the Rf is too low (<0.2), remake the mobile phase with a higher proportion of the polar solvent. If it is too high (>0.5), increase the proportion of the non-polar solvent. Repeat until the target Rf of 0.2-0.4 is achieved.

Protocol 2: Normal-Phase Column Chromatography
  • Column Preparation: Select a glass column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material.

  • Packing the Column (Slurry Method):

    • In a beaker, make a slurry of silica gel in your initial, least polar mobile phase (the one determined by TLC).

    • With the stopcock closed, pour the slurry into the column. Use a funnel to guide the slurry.

    • Open the stopcock and drain the solvent, continuously tapping the side of the column to ensure the silica packs down into a uniform, stable bed without cracks or air bubbles.[5]

    • Add a thin layer (~1 cm) of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[1]

  • Equilibration: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.[1]

  • Sample Loading: Load your sample using either the wet or dry loading method described in the FAQ.

  • Elution: Carefully add the mobile phase to the column. Use air pressure ("flash chromatography") to maintain a steady flow rate.[1] Collect fractions in test tubes.

  • Monitoring: Monitor the elution process by spotting the collected fractions onto TLC plates and running them in the same mobile phase.

  • Combine & Isolate: Combine the fractions that contain your pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a question-and-answer format.

Q: My compound is streaking badly down the TLC plate and I'm getting broad, tailing peaks from my column. What's wrong?

A: This is the classic sign of an acidic compound interacting with the silica gel stationary phase. The carboxylic acid group is likely deprotonating to the carboxylate, which has a very high affinity for the polar silica.[10][11]

  • Solution: Immediately add 0.5-1% acetic acid or formic acid to your mobile phase.[1][7] This will protonate your compound, reducing its polarity and affinity for the stationary phase, resulting in sharper bands and symmetrical peaks.

Q: I have two spots that are very close together on the TLC plate (low separation). How can I improve the resolution on the column?

A: Poor separation means the selectivity of your system is not sufficient.

  • Troubleshooting Steps:

    • Decrease Polarity: A lower polarity mobile phase (e.g., switching from 7:3 to 8:2 Hexanes:EtOAc) will cause all compounds to move slower and spend more time interacting with the stationary phase, which can increase the separation between them.

    • Change Solvent System: The selectivity of the separation is highly dependent on the solvents used. Try a completely different solvent system. For example, if Hexanes/Ethyl Acetate fails, try Dichloromethane/Methanol. The different intermolecular interactions can drastically alter the elution order and separation.[2]

    • Column Dimensions: Use a longer, thinner column. This increases the length of the stationary phase the compounds must travel through, providing more opportunities for separation.[1]

Q: My compound won't come off the column, even when I switch to 100% ethyl acetate.

A: This indicates your compound is very polar and is strongly adsorbed to the silica gel.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: You need a more aggressive solvent system. Start adding a small percentage of methanol (e.g., 1-10%) to your ethyl acetate or dichloromethane.[6] Methanol is very polar and is effective at eluting highly polar compounds.

    • Consider Alternative Stationary Phases: If the compound is irreversibly stuck, it may be decomposing on the acidic silica.[6] For future attempts, consider using a less acidic stationary phase like neutral alumina.[12]

Q: My compound came out immediately in the first few fractions (in the solvent front). What happened?

A: The mobile phase you selected is too polar for the separation. Your compound has very little affinity for the stationary phase and is simply being washed through with the solvent.

  • Solution: You must develop a new, less polar mobile phase. Return to the TLC development stage (Protocol 1) and increase the proportion of the non-polar solvent (e.g., hexanes) until the Rf is in the target range of 0.2-0.4.

Part 4: Data & Visualizations

Table 1: Recommended Mobile Phase Systems & Properties
Mobile Phase System (v/v)PolarityApplication Notes
Hexanes / Ethyl Acetate + 1% AcOHLow to MediumExcellent starting point. Good for separating compounds of moderate polarity.
Dichloromethane / Methanol + 1% AcOHMedium to HighUse when compound has very low Rf in Hexanes/EtOAc. Good for highly polar compounds.[6]
Chloroform / Methanol + 1% AcOHMedium to HighAn alternative to DCM/Methanol, offering different selectivity.[13]

Diagrams

Chromatography_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Purification cluster_analysis Phase 3: Analysis TLC 1. Develop Mobile Phase using TLC Rf_Check 2. Achieve Target Rf (0.2-0.4) TLC->Rf_Check Pack 3. Pack Column (Slurry Method) Rf_Check->Pack Optimized System Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Monitor 6. Monitor Fractions by TLC Elute->Monitor Combine 7. Combine Pure Fractions & Evaporate Monitor->Combine Product Pure Product Combine->Product Acid_Effect Mechanism of Acid Modifier in Mobile Phase cluster_no_acid Condition A: No Acid in Mobile Phase cluster_with_acid Condition B: Acid (AcOH) Added to Mobile Phase node_no_acid R-COOH R-COO⁻ + H⁺ silica_no_acid Silica Surface (Si-OH) node_no_acid:f1->silica_no_acid Strong Ionic Interaction (Peak Tailing) node_with_acid R-COOH (Suppressed Ionization) silica_with_acid Silica Surface (Si-OH) node_with_acid:f0->silica_with_acid Weak H-Bonding (Clean Elution)

References

Improving the yield of 3-bromo-2-nitrobenzoic acid synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. We will explore the common challenges and nuances of the primary synthetic routes, grounding our recommendations in established chemical principles and peer-reviewed literature.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Issue 1: Low Yield in the Oxidation of 3-Bromo-2-nitrotoluene

Probable Cause: The oxidation of the methyl group in 3-bromo-2-nitrotoluene to a carboxylic acid is a common route, typically employing strong oxidizing agents like potassium permanganate (KMnO₄). Low yields can stem from incomplete reaction, side reactions, or product degradation. The electron-withdrawing nature of the nitro and bromo groups can deactivate the benzene ring, making the methyl group less susceptible to oxidation compared to toluene itself.[1][2]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: While heating is necessary to drive the oxidation, excessive temperatures can lead to decarboxylation of the product or other side reactions. A controlled reflux is generally recommended.[3]

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material, 3-bromo-2-nitrotoluene.

    • pH Management: The oxidation is typically performed under basic conditions. Maintaining a sufficiently alkaline environment is crucial for the permanganate oxidation mechanism.[1]

  • Reagent Stoichiometry:

    • Ensure an adequate molar excess of potassium permanganate is used. Stoichiometric studies suggest that a significant amount of the oxidant is consumed.[4]

    • The slow, portion-wise addition of KMnO₄ can help to control the exothermicity of the reaction and minimize side reactions.

  • Work-up Procedure:

    • After the reaction, the manganese dioxide (MnO₂) byproduct must be thoroughly removed by filtration. Any remaining MnO₂ can interfere with product isolation.

    • Acidification of the filtrate should be done carefully to precipitate the this compound. Cooling the solution during acidification can enhance precipitation and improve the isolated yield.

Issue 2: Formation of Impurities During Synthesis

Probable Cause: The presence of unexpected byproducts can complicate purification and reduce the overall yield of the desired this compound. The source of these impurities depends on the synthetic route employed. For instance, in the oxidation of 3-bromo-2-nitrotoluene, incomplete oxidation can leave unreacted starting material, while overly harsh conditions can lead to degradation products.

Solutions:

  • Starting Material Purity: Ensure the 3-bromo-2-nitrotoluene is of high purity. The presence of isomers or other contaminants in the starting material will inevitably lead to impurities in the final product.

  • Controlled Reaction Conditions: As detailed in the previous section, meticulous control over temperature, reaction time, and reagent addition is critical to minimize the formation of side products.

  • Purification Techniques:

    • Recrystallization: This is a powerful technique for purifying the final product. A suitable solvent system (e.g., aqueous ethanol) should be chosen to selectively dissolve the desired product at high temperatures and allow it to crystallize upon cooling, leaving impurities in the mother liquor.[5]

    • Column Chromatography: For difficult separations, column chromatography can be employed to isolate the pure this compound from closely related impurities.

Issue 3: Difficulties with the Sandmeyer Reaction

Probable Cause: The Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt intermediate, is another route to synthesize precursors for this compound.[5][6] Challenges in this multi-step process often arise from the instability of the diazonium salt.

Solutions:

  • Temperature Control during Diazotization: The formation of the diazonium salt from an aromatic amine (like 2-amino-3-bromobenzoic acid) with sodium nitrite and a strong acid must be conducted at low temperatures (typically 0-5 °C).[5][7] Higher temperatures can lead to the premature decomposition of the diazonium salt, significantly reducing the yield.

  • Freshly Prepared Reagents: Use freshly prepared solutions of sodium nitrite and copper(I) bromide. The potency of these reagents is critical for the success of the reaction.

  • Vigorous Stirring: Ensure efficient mixing during the addition of the diazonium salt solution to the copper(I) bromide solution to promote a uniform reaction and prevent localized overheating.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic pathways are:

  • Oxidation of 3-bromo-2-nitrotoluene: This involves the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[2][8]

  • Multi-step synthesis involving a Sandmeyer reaction: This route may start from a precursor like 2-amino-3-bromobenzoic acid, which is then converted to the target molecule.[5][8] A related approach involves the deamination of 5-bromo-6-nitroanthranilic acid.[8]

Q2: What is the mechanism of the permanganate oxidation of the methyl group on the substituted toluene?

A2: The mechanism of permanganate oxidation of alkylarenes is complex but is generally understood to be initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion.[9][10] This is followed by a series of oxidative steps, likely involving the formation of a benzyl radical, which ultimately leads to the formation of the carboxylate. The reaction proceeds through a manganate(V) diester intermediate.[4]

Q3: How can I effectively purify the crude this compound?

A3: Recrystallization is the most common and effective method for purifying the final product. An ethanol/water mixture is often a good solvent system to start with.[5] The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly. The pure this compound will crystallize out, leaving the more soluble impurities in the solution. The purity of the recrystallized product can be checked by measuring its melting point and comparing it to the literature value.

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Yes, several safety precautions are essential:

  • Handling of Strong Oxidizers: Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Corrosive Acids: Concentrated acids like sulfuric and hydrochloric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry.[11] It is crucial to keep them in solution and at low temperatures.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood to avoid inhalation of any volatile or toxic fumes.

III. Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Oxidation of 3-Bromo-2-nitrotoluene

This protocol is a generalized procedure based on established oxidation methods.[3]

Materials:

  • 3-Bromo-2-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-nitrotoluene in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate in portions to the refluxing solution. The purple color of the permanganate will disappear as it is consumed.

  • Continue refluxing for several hours after the final addition of KMnO₄, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the brown manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings and cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~1.5), which will cause the this compound to precipitate.[12]

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Summary: Reaction Parameters
ParameterOxidation of 3-Bromo-2-nitrotoluene
Starting Material 3-Bromo-2-nitrotoluene
Key Reagents Potassium permanganate, Sodium hydroxide
Typical Solvent Water
Reaction Temperature Reflux
Work-up Filtration of MnO₂, Acidification
Purification Recrystallization

IV. Visualizing the Workflow

Troubleshooting Flowchart for Low Yield in Oxidation Reaction

Troubleshooting_Oxidation start Low Yield of this compound check_completion Was the reaction run to completion? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_conditions Were reaction conditions optimal? check_completion->check_conditions Yes extend_time Action: Extend reaction time and/or add more KMnO₄ incomplete->extend_time end_success Yield Improved extend_time->end_success suboptimal Suboptimal Conditions check_conditions->suboptimal No check_workup Was the work-up procedure efficient? check_conditions->check_workup Yes optimize_temp Action: Ensure controlled reflux temperature. Verify pH is basic. suboptimal->optimize_temp optimize_temp->end_success workup_loss Product Loss During Work-up check_workup->workup_loss No check_workup->end_success Yes improve_workup Action: Ensure complete precipitation during acidification. Thoroughly wash MnO₂. workup_loss->improve_workup improve_workup->end_success

Caption: A decision tree for troubleshooting low yields in the oxidation synthesis.

V. References

  • [Vertex AI Search Result 1] Synthesis of this compound from 2-(3-bromo-2-nitrophenyl)acetic acid. ChemicalBook.

  • [Vertex AI Search Result 2] Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Google Patents.

  • [Vertex AI Search Result 3] A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. PMC - NIH.

  • [Vertex AI Search Result 4] Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela.

  • [Vertex AI Search Result 5] An In-depth Technical Guide to 2-Bromo-3-nitrobenzoic Acid: Discovery, History, and Synthetic Methodologies. Benchchem.

  • [Vertex AI Search Result 6] Sandmeyer Reaction. GeeksforGeeks.

  • [Vertex AI Search Result 7] Sandmeyer reaction. Wikipedia.

  • [Vertex AI Search Result 9] The Bromo-2-nitrobenzoic Acids. American Chemical Society.

  • [Vertex AI Search Result 10] A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE. I1. Zenodo.

  • [Vertex AI Search Result 12] Permanganate Oxidation mechanisms of Alkylarenes. IOSR Journal.

  • [Vertex AI Search Result 14] Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene: A Technical Guide. Benchchem.

  • [Vertex AI Search Result 17] 3-Bromobenzoic acid synthesis. ChemicalBook.

  • [Vertex AI Search Result 19] Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.

References

Acid-base extraction protocol for purifying 3-bromo-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals on the purification of 3-bromo-2-nitrobenzoic acid using acid-base extraction. It is structured as a practical support center, addressing common questions and troubleshooting specific experimental issues to ensure procedural success and high product purity.

Core Principles: The Chemistry of Extraction

Acid-base extraction is a liquid-liquid extraction technique that leverages the different acid-base properties of compounds to separate them. For this compound, the key is the acidic carboxylic acid functional group. This group can be deprotonated by a base to form a water-soluble salt.

The core reaction is as follows:

  • Step 1 (Base Extraction): The acidic, water-insoluble this compound is dissolved in an organic solvent. When an aqueous basic solution (like sodium bicarbonate) is introduced, the acid is deprotonated, forming its sodium salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.

  • Step 2 (Acidification & Precipitation): The aqueous layer containing the sodium salt is separated. A strong acid (like hydrochloric acid) is then added. This protonates the carboxylate salt, regenerating the neutral, water-insoluble this compound, which precipitates out of the solution and can be collected by filtration.[1][2]

With a predicted pKa of approximately 1.80, this compound is a relatively strong organic acid.[3] This means even a weak base like sodium bicarbonate (NaHCO₃) is sufficient to deprotonate it effectively, offering a milder and often more selective alternative to strong bases like sodium hydroxide (NaOH).[1][4]

Experimental Protocol: Acid-Base Extraction Workflow

This protocol outlines the standard procedure for purifying crude this compound contaminated with neutral organic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate) in a separatory funnel. Ensure all solid material is fully dissolved.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (e.g., 15 mL) to the separatory funnel. Stopper the funnel and invert it, venting frequently to release the pressure from the CO₂ gas that evolves. Shake gently for 1-2 minutes to ensure thorough mixing.[4]

  • Layer Separation: Allow the layers to separate completely. The aqueous layer (bottom) contains the sodium 3-bromo-2-nitrobenzoate salt. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of the sodium bicarbonate solution (e.g., 10 mL) to ensure all the acidic product has been transferred to the aqueous phase. Combine this aqueous extract with the first one.

  • Wash Organic Layer (Optional): The remaining organic layer, containing any neutral impurities, can be washed with brine (10 mL), dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the neutral components if desired.[1]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl dropwise while stirring. Continue adding acid until the solution is acidic (pH 1-2, check with pH paper).[5][6] A precipitate of pure this compound should form.[2]

  • Isolation: Allow the mixture to stand in the ice bath for 15-20 minutes to maximize crystal formation.[7] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of ice-cold water to remove any residual salts. Allow the solid to dry completely in the air or in a desiccator.

  • Purity Check: Assess the purity of the final product by measuring its melting point and comparing it to the literature value. Further purification can be achieved by recrystallization if necessary.[8]

Visualization of the Extraction Workflow

The following diagram illustrates the separation of this compound from a neutral impurity.

G cluster_start Step 1: Initial State cluster_extraction Step 2: Extraction cluster_layers Step 3: Layer Separation cluster_workup Step 4: Product Isolation start Crude Mixture: This compound (Acid) + Neutral Impurity Dissolved in Ethyl Acetate sep_funnel Separatory Funnel start->sep_funnel Add Saturated NaHCO3 (aq) organic_layer Organic Layer (Top) Ethyl Acetate + Neutral Impurity sep_funnel->organic_layer Separate Layers aqueous_layer Aqueous Layer (Bottom) Water + Sodium 3-bromo-2-nitrobenzoate (Salt) sep_funnel->aqueous_layer acidification Add HCl (aq) to Aqueous Layer aqueous_layer->acidification product Pure Solid Product: This compound acidification->product Precipitate & Filter

Caption: Workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: Why is acid-base extraction the preferred method for purifying this compound? This method is highly efficient for separating acidic compounds from neutral or basic impurities. Because this compound has a carboxylic acid group, its solubility can be dramatically changed by altering the pH, allowing it to be selectively moved from an organic solvent to a water-based solution and back again, leaving impurities behind.[9]

Q2: What is the best organic solvent for this extraction? Ethyl acetate and dichloromethane are commonly used.[5][10] Ethyl acetate is often preferred due to its lower toxicity and because it is less dense than water, forming the top layer which can be easier to handle. The crude material must be fully soluble in the chosen solvent.

Q3: Can I use sodium hydroxide (NaOH) instead of sodium bicarbonate (NaHCO₃)? Yes, but with caution. NaOH is a much stronger base and will readily deprotonate the carboxylic acid. However, sodium bicarbonate is generally preferred because it is a weaker base and more selective. It will react with strong acids like carboxylic acids but not with less acidic compounds like phenols (pKa ~10), which could be a potential impurity.[1][4] Using NaHCO₃ can therefore provide a cleaner separation if a mixture of acids is present.

Q4: Why does the separatory funnel build up pressure? When sodium bicarbonate (a base) reacts with the carboxylic acid, it produces carbon dioxide (CO₂) gas. This gas increases the pressure inside the sealed separatory funnel. It is critical to vent the funnel frequently by inverting it and opening the stopcock to release this pressure safely.[4]

Q5: How do I confirm the purity of my final product? The most common methods are melting point determination and Thin Layer Chromatography (TLC). A sharp melting point that matches the literature value indicates high purity. If the melting point is broad or depressed, impurities are likely present. Further analysis by NMR or HPLC can provide more detailed purity information.[8][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No precipitate forms after adding HCl to the aqueous layer. 1. Insufficient Acid: The solution may not be acidic enough to protonate the carboxylate salt.[2] 2. Low Concentration: The concentration of your product in the aqueous layer may be too low to precipitate. 3. High Water Solubility: Although low, the product has some solubility in water.1. Check pH: Add more HCl until the pH is confirmed to be 1-2 with pH paper.[5] 2. Cool Thoroughly: Ensure the solution is ice-cold to minimize solubility.[7] 3. Back-Extraction: If no solid forms, extract the acidified aqueous solution back into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to recover the product.[1]
The final product is an oil or a sticky solid, not a crystalline powder. 1. Impurities Present: Impurities can lower the melting point of the compound, causing it to appear as an oil (oiling out). 2. Residual Solvent: Trapped organic solvent can also lead to an oily appearance.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[7] 2. Recrystallize: Dissolve the oily product in a minimal amount of a suitable hot solvent (e.g., 30% ethanol[8]) and allow it to cool slowly to form pure crystals. 3. Dry Thoroughly: Ensure the product is completely dry by leaving it under vacuum for an extended period.
A thick emulsion forms between the organic and aqueous layers. 1. Vigorous Shaking: Shaking the separatory funnel too aggressively can create a stable emulsion.1. Be Patient: Allow the funnel to stand undisturbed for a longer period. 2. Add Brine: Add a small amount of saturated NaCl solution (brine). The increased ionic strength of the aqueous layer can help break the emulsion. 3. Gentle Swirling: Instead of shaking, gently rock or swirl the funnel to mix the layers.
The final yield is very low. 1. Incomplete Extraction: Not enough base was used, or the layers were not mixed sufficiently. 2. Incomplete Precipitation: Not enough acid was added, or the solution was not cooled sufficiently. 3. Losses During Transfers: Material is lost during transfers between glassware or during filtration.1. Perform Multiple Extractions: Two or three extractions with smaller volumes of base are more effective than one large extraction. 2. Confirm pH & Cool: Always confirm the final pH is acidic and cool the solution thoroughly in an ice bath. 3. Rinse Glassware: Rinse glassware with a small amount of the appropriate solvent to recover any adhered product.
The product is still impure after extraction (e.g., low melting point). 1. Isomeric Impurities: The synthesis of this compound often produces the 2-bromo-5-nitrobenzoic acid isomer, which has similar acidic properties and may not be fully separated by this method.[8]1. Fractional Recrystallization: This is the most effective follow-up step. The isomers may have different solubilities in a given solvent system, allowing for their separation through careful recrystallization. A hot 30% ethanol solution has been used for this purpose.[8]

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₇H₄BrNO₄[11]
Molecular Weight 246.01 g/mol [11]
CAS Number 116529-61-4[3]
Appearance Off-white powder[3]
Predicted pKa 1.80 ± 0.10[3]
Solubility Limited in water; Soluble in THF, Ethyl Acetate; Slightly soluble in DMSO.[5][12]

References

3-Bromo-2-nitrobenzoic acid material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-2-nitrobenzoic acid (CAS No. 116529-61-4). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the safe and effective use of this compound in the laboratory. The following question-and-answer format addresses common issues and troubleshooting scenarios encountered during experimentation.

Section 1: Compound Identification and Key Properties

This section provides essential physical and chemical data for quick reference.

Question: What are the fundamental physical and chemical properties of this compound?

Answer: The key properties are summarized in the table below. Understanding these is crucial for safe handling, storage, and experimental design.

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO₄[1]
Molecular Weight 246.01 g/mol [1]
CAS Number 116529-61-4[1][2]
Appearance Solid (form may vary)[3]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]

Section 2: Hazard Identification and Personal Protective Equipment (PPE)

A thorough understanding of the hazards is the foundation of laboratory safety. This section details the risks and the necessary protective measures.

Question: What are the primary health hazards associated with this compound, and what is the GHS classification?

Answer: this compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concerns are:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.

Question: What specific PPE is required when working with this compound?

Answer: A multi-layered PPE approach is mandatory to prevent exposure. The rationale for each piece of equipment is critical for ensuring compliance and safety.

  • Eye and Face Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be considered if there is a significant risk of splashing or dust generation. This is to prevent contact with the eyes, which can cause serious, painful irritation.[4]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves must be inspected for integrity before use and removed carefully to avoid contaminating the skin.[5] This barrier is essential to prevent skin irritation.[1][4]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a ventilated enclosure.[4] If engineering controls are insufficient or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as an N95 dust mask) is necessary to prevent respiratory tract irritation.[4]

Section 3: Safe Handling, Storage, and Experimental Protocols

Proper procedures for handling and storage are paramount to maintaining the integrity of the compound and ensuring user safety.

Question: What are the essential precautions for handling and weighing this compound powder?

Answer: Due to its irritant nature and the risk of inhalation, a strict protocol must be followed.

Protocol: Safe Weighing and Handling of this compound
  • Preparation: Before handling, ensure a chemical fume hood is operational. Confirm that an eyewash station and safety shower are accessible and unobstructed.[4]

  • PPE Donning: Put on all required PPE as detailed in Section 2, including a lab coat, safety goggles, and appropriate gloves.

  • Transfer to Hood: Keep the container of this compound tightly sealed until it is inside the fume hood.

  • Weighing: Perform all weighing operations on a balance located within the fume hood or a ventilated balance enclosure to contain any dust generated.[4]

  • Handling: Use spatulas and other equipment designated for this compound. Avoid any actions that could create dust, such as rapid scooping or dropping the material from a height.

  • Post-Handling: Tightly close the container immediately after use. Clean any contaminated surfaces and equipment within the hood.

  • Hygiene: After handling is complete and the area is secured, remove PPE and wash hands and any exposed skin thoroughly with soap and water.[6] Do not eat, drink, or smoke in the laboratory area.[7][8]

Question: How should this compound be stored to ensure its stability and safety?

Answer: Proper storage is crucial to prevent degradation and accidents. Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][9] The storage area should be locked to restrict access. It is incompatible with strong oxidizing agents, so it must be stored separately from such chemicals.

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical.

Question: What are the immediate first aid steps for an accidental exposure?

Answer: In any case of exposure, it is vital to show the Safety Data Sheet (SDS) to the attending medical personnel. The following flowchart and steps outline the immediate actions required.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Occurs skin_action1 Immediately take off all contaminated clothing. start->skin_action1 Skin eye_action1 Rinse cautiously with water for several minutes. start->eye_action1 Eye inhale_action1 Move person to fresh air. start->inhale_action1 Inhalation ingest_action1 Immediately make victim drink water (two glasses at most). start->ingest_action1 Ingestion skin_action2 Rinse skin with plenty of water/shower for at least 15 minutes. skin_action1->skin_action2 skin_action3 If irritation occurs or persists, get medical advice/attention. skin_action2->skin_action3 eye_action2 Remove contact lenses, if present and easy to do. Continue rinsing. eye_action1->eye_action2 eye_action3 Call an ophthalmologist or seek immediate medical attention. eye_action2->eye_action3 inhale_action2 Keep comfortable for breathing. inhale_action1->inhale_action2 inhale_action3 If feeling unwell, call a POISON CENTER or doctor. inhale_action2->inhale_action3 ingest_action2 Do NOT induce vomiting. ingest_action1->ingest_action2 ingest_action3 Consult a physician. ingest_action2->ingest_action3

Caption: Emergency First Aid Response Workflow

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[6] If skin irritation develops or persists, seek medical attention.[3]

  • Eye Contact: Rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[3][6] Remove contact lenses if it is safe to do so and continue rinsing. It is imperative to seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to an area with fresh air and keep them in a position that is comfortable for breathing.[6] If the person feels unwell, call a poison control center or a doctor for medical advice.

  • Ingestion: If the substance is swallowed, have the victim drink two glasses of water immediately. Do not induce vomiting.[6] Seek immediate medical consultation.

Section 5: Spill and Disposal Management

Accidents happen. A clear and logical plan for spill containment and waste disposal is non-negotiable.

Question: I've spilled a small amount of this compound powder on the lab bench inside a fume hood. How do I clean it up?

Answer: For a small, contained spill, follow this procedure. For larger spills, evacuate the area and consult with your institution's environmental health and safety (EHS) office.

spill Small Spill Occurs step1 Ensure appropriate PPE is worn (respirator, goggles, gloves, lab coat). spill->step1 step2 Restrict access to the area. step1->step2 step3 Avoid breathing dust. Ensure ventilation is adequate. step2->step3 step4 Carefully sweep or shovel the solid into a suitable, labeled container for disposal. step3->step4 step5 Do NOT create dust clouds. step4->step5 step6 Clean the affected area thoroughly with a wet cloth or paper towels. step4->step6 step7 Place all cleanup materials into the same labeled waste container. step6->step7 step8 Dispose of contents/container to an approved waste disposal plant. step7->step8

Caption: Small Spill Cleanup Workflow

  • Ensure Safety: Make sure you are wearing the appropriate PPE, including respiratory protection, as dust will be present.[10] Evacuate non-essential personnel from the immediate area.

  • Containment: Prevent the powder from spreading. Do not let the product enter drains.

  • Cleanup: Carefully take up the dry material using a method that avoids generating dust (e.g., gently sweeping or using a plastic dustpan).[9] Place the collected material into a suitable, clearly labeled, and closed container for disposal.[5][9]

  • Decontamination: Clean the affected area thoroughly. All materials used for cleanup should be placed in the hazardous waste container.

  • Disposal: The waste is classified as hazardous.[9] Dispose of the container through a licensed and approved waste disposal company, following all local, state, and federal regulations.[3][6]

Question: How do I dispose of unused or waste this compound?

Answer: Unused product and other contaminated waste must be treated as hazardous waste. It should be disposed of in its original container or a suitable, labeled container.[9] Contact your institution's EHS department or a licensed professional waste disposal service to arrange for proper disposal.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[10]

References

Technical Support Center: Challenges in the Fractional Crystallization of Bromo-Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the separation of closely related isomers represents a significant challenge in synthetic chemistry and drug development. Bromo-nitrobenzoic acid isomers, due to their similar physical properties, are particularly difficult to purify. This guide provides in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of their separation using fractional crystallization, with a special focus on the practical example of separating 2-bromo-3-nitrobenzoic acid from its common synthesis byproduct, 2-bromo-5-nitrobenzoic acid.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the fractional crystallization of bromo-nitrobenzoic acid isomers in a direct question-and-answer format.

Problem: Low Purity / Ineffective Isomer Separation

Q: I performed a crystallization, but my final product is still heavily contaminated with the undesired isomer. What went wrong?

A: This is the most frequent challenge and typically points to one of several suboptimal conditions. The goal of fractional crystallization is to exploit subtle differences in solubility between isomers.[1][2] If the separation is poor, the process has failed to do this effectively.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The success of the entire process hinges on selecting a solvent in which one isomer is significantly less soluble than the other, especially at lower temperatures. If both isomers have very similar solubilities in your chosen solvent, they will co-precipitate.[3]

    • Solution: Perform a thorough solvent screen. For bromo-nitrobenzoic acids, which are polar aromatic compounds, consider solvents like ethanol, methanol, water, or mixtures such as aqueous ethanol.[4] A crucial technique for these acidic compounds is to convert them into salts (e.g., potassium salts). The ionic nature of the salt can dramatically alter and amplify the solubility differences between the isomers in a polar solvent like water.[5] For example, the potassium salt of 2-bromo-5-nitrobenzoic acid is less soluble in water than the potassium salt of 2-bromo-3-nitrobenzoic acid, allowing the former to crystallize first.[5]

  • Rapid Cooling: Cooling the solution too quickly is a common mistake. Fast cooling leads to rapid supersaturation, causing spontaneous nucleation and trapping impurities (in this case, the other isomer) within the crystal lattice of the desired product.[6]

    • Solution: Allow the solution to cool slowly and without disturbance. After dissolving the solute in the minimum amount of boiling solvent, let it stand at room temperature, ideally insulated, to cool over several hours. Once at room temperature, cooling can be gradually continued in an ice bath to maximize recovery.[7] This slow process favors the growth of large, pure crystals.

  • Insufficient Washing: The surfaces of your filtered crystals are coated in the "mother liquor," which is rich in the more soluble, undesired isomer. Inadequate washing will leave this impurity behind.

    • Solution: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[8] Using a cold solvent is critical to prevent the desired product from dissolving while washing away the impure mother liquor.

  • Formation of a Solid Solution: In some cases, isomers are so similar that they can form a "mixed crystal" or solid solution, where one isomer is incorporated into the crystal lattice of the other.[3] This makes separation by standard crystallization extremely difficult.

    • Solution: If a solid solution is suspected, you may need to try a different solvent system to alter the crystal packing forces. Alternatively, converting the acids to derivatives (like their potassium salts) can break the intermolecular interactions that favor solid solution formation.[5]

Problem: Critically Low Yield

Q: I successfully isolated the pure isomer, but my final yield is less than 20%. Where did my product go?

A: Low yield is a frustrating trade-off for high purity. The key is to optimize the balance. Several factors can contribute to significant product loss.[9]

Potential Causes & Solutions:

  • Excess Solvent Usage: This is the most common cause of low yield. The goal is to create a saturated solution at high temperature, not a dilute one. Any amount of your desired product will have some solubility in the solvent even when cold, and this portion will be lost in the mother liquor.[9]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude isomer mixture.[7] Add the solvent in small portions to the heated mixture until the last of the solid just dissolves. If you accidentally add too much, you can carefully evaporate some of the solvent to re-concentrate the solution.[9]

  • Premature Crystallization: If the solution cools too much during a hot filtration step (used to remove insoluble impurities), the desired product will crystallize prematurely on the filter paper or in the funnel, leading to significant loss.

    • Solution: Keep everything hot. Use a heated or insulated funnel, pre-heat your receiving flask with hot solvent vapor, and perform the filtration as quickly as possible.[8]

  • Aggressive Washing: While washing is crucial for purity, using too much wash solvent or a solvent that is not sufficiently cold will dissolve a significant portion of your purified crystals.

    • Solution: Use minimal volumes of ice-cold solvent for washing. Let the vacuum pull the crystals dry for a moment before adding the wash solvent.[6]

  • Multiple Mechanical Losses: Small losses at each transfer step (from flask to filter, from filter to drying dish) can add up.[10]

    • Solution: Be meticulous in your transfers. Use a spatula to scrape out flasks and use a small amount of cold solvent to rinse the filtration apparatus to recover any remaining crystals.[8]

Problem: The Compound "Oiled Out"

Q: Instead of forming crystals upon cooling, my product separated as a sticky, oily liquid. What happened?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[9] Since the crude product is a mixture of isomers, its melting point is already depressed. This oily layer is essentially an impure, molten form of your compound.

Potential Causes & Solutions:

  • High Impurity Concentration: A large amount of the second isomer can significantly depress the melting point of the mixture, making it more prone to oiling out.

    • Solution: The first step is to try and induce crystallization from the oil. Attempt to scratch the inside of the flask with a glass rod at the oil-solvent interface. If that fails, add a "seed crystal" of the pure desired product. If neither works, proceed to the next step.

  • Solution Cooled Too Quickly or Insufficient Solvent: The solution may have become supersaturated too rapidly or was too concentrated.

    • Solution: Re-heat the entire mixture until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point.[9] Then, allow it to cool much more slowly. A slower cooling rate gives the molecules time to orient themselves into a crystal lattice rather than crashing out as a disordered liquid.

  • Poor Solvent Choice: The solvent may not be ideal, potentially having a boiling point that is too high relative to the solute's melting point.

    • Solution: If oiling out persists, the solvent system must be changed. Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is insoluble) at high temperature until the solution becomes faintly cloudy. Then, allow this to cool slowly.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of fractional crystallization for isomer separation?

Fractional crystallization is a separation technique that relies on differences in the solubility of compounds in a given solvent at different temperatures.[11] For a mixture of isomers, the process is based on the principle that the least soluble isomer will crystallize out of a saturated solution first upon cooling, leaving the more soluble isomer in the mother liquor.[1][12] By physically separating these initial crystals from the solution, a partial purification is achieved. Repeating this process (recrystallization) can lead to a product of very high purity.[13]

Q2: How do I select the optimal solvent for separating bromo-nitrobenzoic acid isomers?

The ideal solvent should exhibit a large difference in solubility for the two isomers and have a steep solubility-vs-temperature curve for the less soluble isomer. This means it should dissolve a large amount of the target compound when hot but very little when cold, maximizing recovery.[14] Key selection criteria include:

  • Differential Solubility: The target isomer should be significantly less soluble than the contaminating isomer in the cold solvent.

  • High Capacity at High Temperature: The solvent should dissolve a reasonable amount of the crude material at its boiling point to avoid using excessively large volumes.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.

  • Inertness: The solvent must not react with the compounds.

  • Safety: Toxicity and flammability should always be considered.

For aromatic acids, polar protic solvents (water, ethanol) or polar aprotic solvents (ethyl acetate, acetone) are good starting points.[4][15] As noted, converting the acids to their potassium salts and using water is a documented, effective strategy for certain bromo-nitrobenzoic acid isomers.[5]

Q3: Why is slow cooling so critical for successful fractional crystallization?

Crystal formation involves two main kinetic processes: nucleation (the initial formation of small crystal aggregates) and crystal growth. Slow cooling keeps the level of supersaturation low. This condition favors crystal growth over nucleation. Existing crystals will grow larger and more ordered, selectively incorporating molecules of their own kind and rejecting the differently shaped isomer molecules from their lattice.[14] Rapid cooling causes high supersaturation, leading to rapid, chaotic nucleation where impurities are easily trapped.

Q4: Why convert the bromo-nitrobenzoic acids to their potassium salts for separation?

Converting the carboxylic acids to their potassium salts changes their physicochemical properties significantly. The salts are ionic compounds and are generally much more soluble in water than their parent acids are in organic solvents.[5] This change can greatly exaggerate the small differences in solubility that exist between the neutral isomers. The differential interaction of the isomeric potassium salts with the water solvent lattice can create a much larger separation window, making a previously difficult separation feasible. After separation, the purified salt is easily converted back to the acid by acidification.[5]

Q5: How can I verify the purity of my separated isomers?

Verifying the purity and identity of your final product is essential. Several analytical methods can be used:

  • Melting Point Analysis: A pure compound has a sharp, defined melting point. An impure compound (like a mixture of isomers) will melt over a broad temperature range and at a lower temperature than the pure substance. Comparing the experimental melting point to literature values is a quick and effective purity check.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for this. The two isomers will have distinct patterns of peaks in the aromatic region due to the different electronic environments of the protons. The presence of peaks corresponding to the undesired isomer confirms contamination.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can effectively separate the isomers, providing a quantitative measure of purity.[16][17] A pure sample will show a single major peak, while an impure sample will show additional peaks corresponding to the contaminants.

Part 3: Experimental Protocol & Data

This section provides a detailed protocol for a common, challenging separation, along with relevant physical data for the isomers involved.

Table 1: Physical Properties of Key Bromo-Nitrobenzoic Acid Isomers
Property2-Bromo-3-nitrobenzoic acid2-Bromo-5-nitrobenzoic acid
Structure
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CAS Number 573-54-6943-14-6[18]
Molecular Formula C₇H₄BrNO₄[19]C₇H₄BrNO₄[18]
Molecular Weight 246.01 g/mol [19]246.01 g/mol [18]
Melting Point 184-186 °C[5]180-181 °C[18]
Qualitative Solubility Slightly soluble in DMSO, very slightly soluble in Dichloromethane.[4]Soluble in hot ethanol.
Protocol: Separation of 2-Bromo-3-nitrobenzoic Acid from 2-Bromo-5-nitrobenzoic Acid

This protocol is adapted from established methods for separating the isomeric mixture obtained from the nitration of 2-bromobenzoic acid, where the 2,5-isomer is the major product and the 2,3-isomer is the desired minor product.[5]

Objective: To isolate the 2-bromo-3-nitrobenzoic acid by fractional crystallization of the corresponding potassium salts.

Materials:

  • Crude mixture of bromo-nitrobenzoic acids

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

  • Distilled Water

  • Concentrated Hydrochloric Acid (HCl)

  • 30% Ethanol (for final recrystallization)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, Buchner funnel, vacuum flask

Step-by-Step Methodology:

  • Conversion to Potassium Salts:

    • In a suitable Erlenmeyer flask, dissolve the crude isomeric mixture (e.g., 10 g) in a minimum amount of hot water containing a stoichiometric amount of potassium hydroxide or potassium carbonate. Stir until a clear solution is obtained. This converts both acid isomers to their more water-soluble potassium salts.

  • First Crystallization (Isolation of the 2,5-Isomer Salt):

    • Allow the hot, clear solution to cool slowly to room temperature, without stirring.

    • Self-Validation Checkpoint: As the solution cools, crystals should begin to form. These are predominantly the less soluble potassium salt of 2-bromo-5-nitrobenzoic acid.[5]

    • Once the solution has reached room temperature, place it in an ice-water bath for 30 minutes to maximize crystal formation.

  • Isolation of the Enriched Filtrate:

    • Collect the crystals of the potassium 2-bromo-5-nitrobenzoate by vacuum filtration using a Buchner funnel.

    • Crucially, retain the filtrate. This liquid (mother liquor) is now enriched with the more soluble potassium salt of the desired 2-bromo-3-nitrobenzoic acid.[5]

  • Precipitation of the Desired Acid:

    • Transfer the enriched filtrate to a clean beaker.

    • While stirring, slowly and carefully acidify the filtrate with concentrated hydrochloric acid until the solution is strongly acidic (test with pH paper or Congo red indicator).

    • Self-Validation Checkpoint: A precipitate will form as the potassium salt is converted back to the less water-soluble 2-bromo-3-nitrobenzoic acid.[5]

  • Isolation of Crude 2-Bromo-3-nitrobenzoic Acid:

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold distilled water to remove any remaining salts.

  • Final Purification (Recrystallization):

    • To achieve high purity, recrystallize the crude 2-bromo-3-nitrobenzoic acid from a suitable solvent, such as hot 30% ethanol.[5]

    • Dissolve the acid in a minimum amount of the hot solvent mixture, allow it to cool slowly, collect the resulting crystals by vacuum filtration, wash with a small amount of cold 30% ethanol, and dry thoroughly.

  • Characterization:

    • Determine the melting point of the final product and compare it to the literature value (~184-186 °C). A sharp melting range indicates high purity.

    • Obtain an NMR spectrum to confirm the structure and absence of the 2,5-isomer.

Part 4: Visualizations

Fractional Crystallization Workflow

This diagram outlines the logical steps for separating two isomers (A and B, where A is less soluble) using fractional crystallization.

G cluster_prep Preparation cluster_sep Separation cluster_product Product Isolation cluster_analysis Analysis start Start with Crude Mixture (Isomer A + B) dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool filter Vacuum Filter Slurry cool->filter crystals Solid Crystals (Enriched in Isomer A) filter->crystals filtrate Filtrate (Mother Liquor) (Enriched in Isomer B) filter->filtrate wash Wash Crystals with Ice-Cold Solvent crystals->wash dry Dry Pure Crystals of Isomer A wash->dry analyze Analyze Purity (MP, NMR, HPLC) dry->analyze

Caption: Workflow for Isomer Separation by Fractional Crystallization.

Troubleshooting Decision Tree: Low Purity

This diagram provides a logical path for diagnosing the cause of poor isomer separation.

G q_node q_node a_node a_node start Problem: Final Product is Impure q1 Was the solution cooled rapidly? start->q1 q2 Was the minimum amount of hot solvent used? q1->q2 No a1 Cause: Co-crystallization Solution: Cool slowly, insulate. q1->a1 Yes q3 Were crystals washed with ice-cold solvent? q2->q3 Yes a2 Cause: Excess solvent reduced selectivity Solution: Use less solvent or evaporate excess. q2->a2 No q4 Is separation still poor after multiple cycles? q3->q4 Yes a3 Cause: Impure mother liquor dried on crystals Solution: Wash properly with minimal cold solvent. q3->a3 No a4 Possible Cause: Solid solution formation Solution: Change solvent or make derivatives (e.g., salts). q4->a4 Yes

Caption: Decision Tree for Diagnosing Low Purity Issues.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 3-Bromo-2-Nitrobenzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 3-bromo-2-nitrobenzoic acid, a compound of interest in synthetic chemistry and drug development. Recognizing the current limitations in publicly available experimental data, this document provides a predictive analysis based on established principles of NMR spectroscopy and comparative data from structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals to aid in the characterization of this and similar substituted benzoic acid derivatives.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic carboxylic acid. The electronic properties and steric hindrance of the bromo, nitro, and carboxylic acid functional groups create a unique substitution pattern on the benzene ring. This distinct arrangement significantly influences the chemical environment of each proton and carbon atom, resulting in a characteristic NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity and purity after synthesis.

Experimental Protocols: Acquiring High-Quality NMR Spectra

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for benzoic acid derivatives due to its excellent solubilizing properties for polar compounds.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution, which is critical for high-resolution spectra.

NMR Spectrometer Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • A sufficient number of scans (typically 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon atom.

    • A greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and comparison with the experimental data of related compounds such as 2-bromobenzoic acid and 3-nitrobenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~ 7.8 - 8.0Doublet of doublets (dd)J ≈ 7.5 - 8.5 Hz, J ≈ 1.0 - 2.0 HzDeshielded by the adjacent nitro group and coupled to H-5 and H-6.
H-5~ 7.5 - 7.7Triplet (t) or Triplet of doublets (td)J ≈ 7.5 - 8.5 HzCoupled to H-4 and H-6.
H-6~ 8.0 - 8.2Doublet of doublets (dd)J ≈ 7.5 - 8.5 Hz, J ≈ 1.0 - 2.0 HzDeshielded by the adjacent carboxylic acid group and coupled to H-4 and H-5.
-COOH> 10Broad Singlet (br s)-Highly deshielded acidic proton, often broad due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-COOH)~ 130 - 135Quaternary carbon attached to the carboxylic acid group.
C-2 (C-NO₂)~ 145 - 150Quaternary carbon attached to the electron-withdrawing nitro group, leading to significant deshielding.
C-3 (C-Br)~ 115 - 120Quaternary carbon attached to bromine; the heavy atom effect of bromine causes a shielding effect.
C-4~ 125 - 130Aromatic CH carbon.
C-5~ 130 - 135Aromatic CH carbon.
C-6~ 135 - 140Aromatic CH carbon, deshielded by the adjacent carboxylic acid and nitro groups.
-COOH~ 165 - 170Carbonyl carbon of the carboxylic acid group.

Visualizing the Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the expected NMR correlations.

Caption: Molecular structure of this compound with atom numbering.

1H_NMR_Correlations H4 H-4 (~7.8-8.0 ppm) H5 H-5 (~7.5-7.7 ppm) H4->H5 J ≈ 7.5-8.5 Hz H6 H-6 (~8.0-8.2 ppm) H4->H6 J ≈ 1.0-2.0 Hz (meta) H5->H6 J ≈ 7.5-8.5 Hz

Caption: Predicted ¹H-¹H NMR coupling relationships in this compound.

Comparative Analysis with Structural Analogs

A comparative analysis with simpler, related molecules provides a strong basis for the predicted spectral data.

  • Versus 2-Bromobenzoic Acid: In 2-bromobenzoic acid, the aromatic protons appear in a more complex pattern. The introduction of the strongly electron-withdrawing nitro group at the 2-position in this compound is expected to cause a significant downfield shift for all aromatic protons, particularly the adjacent H-6.

  • Versus 3-Nitrobenzoic Acid: 3-Nitrobenzoic acid shows distinct signals for its aromatic protons.[1] The presence of the bromine atom at the 3-position in our target molecule will influence the chemical shifts of the adjacent protons (H-4) and carbons (C-2, C-4) due to its electronegativity and heavy atom effect.

  • Alternative Analytical Techniques: While NMR provides detailed structural information, other techniques can offer complementary data.

    • Infrared (IR) Spectroscopy: Would confirm the presence of the carboxylic acid (broad O-H and C=O stretches), the nitro group (asymmetric and symmetric N-O stretches), and the C-Br bond.

    • Mass Spectrometry (MS): Would determine the molecular weight and provide fragmentation patterns that can help confirm the structure. The presence of bromine would be indicated by a characteristic M+2 isotopic peak.

Conclusion

The structural elucidation of substituted aromatic compounds like this compound relies heavily on the detailed interpretation of their NMR spectra. While direct experimental data for this specific molecule is not widely published, a predictive analysis based on established spectroscopic principles and comparison with known analogs provides a robust framework for its characterization. This guide serves as a valuable resource for researchers, offering a scientifically grounded prediction of the ¹H and ¹³C NMR spectra of this compound, and outlines the necessary experimental procedures for its empirical verification.

References

A Predictive Guide to the Mass Spectrometry Fragmentation of 3-bromo-2-nitrobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or modified compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for determining molecular weight and deducing structural features through the analysis of fragmentation patterns. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-bromo-2-nitrobenzoic acid, a substituted aromatic carboxylic acid with significant potential in synthetic chemistry.

Due to the limited availability of published experimental spectra for this specific isomer, this guide will construct a plausible fragmentation pathway based on well-established principles of mass spectrometry and compare it with the known fragmentation behavior of structurally related compounds. This comparative approach offers a robust framework for identifying and characterizing this compound and distinguishing it from its isomers.

The Influence of Structure on Fragmentation: The Case of this compound

The fragmentation of this compound in a mass spectrometer is governed by the interplay of its three substituents on the aromatic ring: a carboxylic acid group, a nitro group, and a bromine atom. The position of these groups, particularly the ortho relationship between the nitro and carboxylic acid groups, is expected to exert a significant influence on the fragmentation cascade, a phenomenon known as the "ortho effect"[1].

The molecular formula of this compound is C₇H₄BrNO₄, with a monoisotopic mass of approximately 244.93 g/mol . A key feature in the mass spectrum of any monobrominated compound is the presence of a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, we anticipate a pair of peaks (M and M+2) of roughly equal intensity[2][3]. For this compound, these molecular ion peaks are expected at m/z 245 and 247.

Proposed Fragmentation Pathway

The fragmentation of this compound is likely initiated by the ionization of one of the lone pair electrons on the oxygen atoms or the aromatic ring. The resulting molecular ion is then susceptible to a series of fragmentation reactions, detailed below.

G M [C₇H₄BrNO₄]⁺˙ m/z 245/247 Molecular Ion F1 [M - OH]⁺ m/z 228/230 M->F1 - OH F2 [M - NO₂]⁺ m/z 199/201 M->F2 - NO₂ F5 [M - COOH]⁺ m/z 200/202 M->F5 - COOH F3 [F1 - CO]⁺ m/z 200/202 F1->F3 - CO F4 [F2 - COOH]⁺ m/z 154/156 F2->F4 - COOH F8 [C₆H₄]⁺˙ m/z 76 F4->F8 - Br F6 [F5 - NO₂]⁺ m/z 154/156 F5->F6 - NO₂ F6->F8 - Br F7 [C₆H₄Br]⁺ m/z 155/157

Caption: Proposed EI fragmentation pathway for this compound.

Key Fragmentation Steps:

  • Loss of a Hydroxyl Radical (-OH): A common fragmentation pathway for carboxylic acids is the alpha-cleavage leading to the loss of a hydroxyl radical, forming a stable acylium ion at m/z 228/230[4][5].

  • Loss of a Carboxyl Radical (-COOH): The entire carboxylic acid group can be lost as a radical, resulting in a fragment ion at m/z 200/202[4].

  • Loss of Nitrogen Dioxide (-NO₂): Nitroaromatic compounds readily lose the nitro group as a neutral NO₂ molecule, which would yield a fragment at m/z 199/201[1].

  • Sequential Losses: Subsequent fragmentation of the primary fragment ions is also expected. For instance, the acylium ion at m/z 228/230 can lose carbon monoxide (CO) to form an ion at m/z 200/202. The ion at m/z 199/201 can lose the carboxyl group to give a bromophenyl cation at m/z 154/156.

  • Cleavage of the C-Br Bond: The carbon-bromine bond can also cleave, leading to the loss of a bromine radical. This can occur from various fragments. For example, the loss of a bromine radical from the ion at m/z 154/156 would result in a benzyne radical cation at m/z 76.

Comparative Fragmentation Analysis

To put the predicted fragmentation of this compound into context, it is useful to compare it with the known or expected fragmentation of similar molecules.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Characteristic Neutral Losses
This compound (Predicted) 245/247228/230, 200/202, 199/201, 154/156-OH, -COOH, -NO₂
2-bromo-3-nitrobenzoic acid 245/247[6]Not explicitly detailed, but expected to be similar to the 3-bromo-2-nitro isomer. Ortho effects may alter fragment intensities.-OH, -COOH, -NO₂
3-Bromobenzoic acid 200/202[7]183/185, 155/157, 122, 76-OH, -Br, -COOH
m-Nitrobenzoic acid 167150, 121, 105, 93, 77-OH, -NO₂, -COOH, -CO

This comparison highlights that while many of the neutral losses are common across these compounds, the specific m/z values of the resulting fragments are unique and allow for their differentiation. The presence of the bromine isotopic pattern is a key identifier for the bromo-substituted compounds.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is recommended. ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids, often yielding a prominent [M-H]⁻ ion in negative ion mode[1][8].

G cluster_0 LC System cluster_1 MS System LC_Solvent Mobile Phase LC_Pump HPLC Pump LC_Solvent->LC_Pump LC_Injector Autosampler LC_Pump->LC_Injector LC_Column C18 Column LC_Injector->LC_Column MS_Source ESI Source LC_Column->MS_Source MS_Quad1 Quadrupole 1 (Precursor Ion Selection) MS_Source->MS_Quad1 MS_Cell Collision Cell (CID) MS_Quad1->MS_Cell MS_Quad2 Quadrupole 2 (Fragment Ion Analysis) MS_Cell->MS_Quad2 MS_Detector Detector MS_Quad2->MS_Detector Data_System Data_System MS_Detector->Data_System Data Acquisition

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

    • MS1 Scan: Acquire a full scan mass spectrum to identify the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

    • MS2 (Tandem MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

    • Data Analysis: Analyze the resulting product ion spectrum to identify the key fragments and reconstruct the fragmentation pathway.

Conclusion

This guide provides a detailed, predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. By leveraging established fragmentation principles and comparing with related compounds, researchers can confidently identify this molecule and differentiate it from its isomers. The proposed fragmentation pathway, characterized by the loss of hydroxyl, carboxyl, and nitro groups, combined with the distinctive bromine isotopic signature, offers a clear analytical fingerprint. The provided experimental protocol outlines a robust method for obtaining high-quality mass spectral data to validate these predictions and support the structural elucidation of this and other complex aromatic compounds.

References

A Researcher's Guide to Greener Pastures: Comparing Alternative Reagents for the Synthesis of 3-Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Fuming Flask

3-Nitrobenzoic acid and its derivatives are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, dyes, and other high-value materials.[1] Their synthesis is a cornerstone of electrophilic aromatic substitution taught in undergraduate chemistry and practiced widely in industrial and research settings. The textbook method—a brute-force approach using a fuming mixture of concentrated nitric and sulfuric acids—is effective but fraught with challenges.[2] This "mixed acid" method generates significant acidic waste, poses considerable safety risks due to its highly corrosive and exothermic nature, and offers limited selectivity for substrates with sensitive functional groups.[3][4]

As the chemical industry pivots towards greener, safer, and more efficient practices, the need for alternative nitrating agents has become paramount. This guide provides a comparative analysis of traditional versus modern reagents for the synthesis of 3-nitrobenzoic acid derivatives. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.

The Classical Approach: Mixed Acid (HNO₃/H₂SO₄) Nitration

The nitration of benzoic acid is a classic example of electrophilic aromatic substitution on a deactivated ring. The carboxylic acid group is a meta-director and deactivates the ring towards electrophilic attack through both inductive and resonance effects.[5]

Mechanism of Action: The role of concentrated sulfuric acid is to act as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[6][7]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by the electron-rich (albeit deactivated) benzene ring, primarily at the meta position, to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base, such as the bisulfate ion (HSO₄⁻), then abstracts a proton to restore aromaticity, yielding 3-nitrobenzoic acid.[8]

Diagram: Mechanism of Mixed-Acid Nitration

G cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 2H₂SO₄ BenzoicAcid Benzoic Acid SigmaComplex Sigma Complex (Resonance Stabilized) NO2_plus->SigmaComplex H3O_plus H₃O⁺ HSO4_minus 2HSO₄⁻ BenzoicAcid->SigmaComplex Attack by π-system Product 3-Nitrobenzoic Acid SigmaComplex->Product Proton Abstraction HSO4_deprotonation HSO₄⁻ HSO4_deprotonation->SigmaComplex H2SO4_regen H₂SO₄

Caption: Mechanism of electrophilic aromatic nitration.

Advantages:

  • Low Cost: The reagents are inexpensive and readily available bulk chemicals.

  • High Reactivity: The potent nitrating power of the mixed acid system is effective even for strongly deactivated substrates.

Disadvantages:

  • Safety Hazards: The use of concentrated, fuming acids is highly hazardous, requiring specialized handling and equipment. The reactions are often strongly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.[2][9]

  • Harsh Conditions: The strongly acidic medium is incompatible with many sensitive functional groups, limiting the substrate scope.

  • Environmental Concerns: The process generates large volumes of corrosive acidic waste, which requires neutralization and disposal, adding to the environmental burden and cost.[3]

  • Byproduct Formation: While meta-directing, the reaction can still produce ortho and para isomers (approximately 20% ortho and 1.5% para), necessitating purification steps.[1][10]

A Comparative Look at Modern Alternatives

The search for milder, safer, and more selective nitrating agents has led to the development of several promising alternatives. These reagents often operate under less acidic or even neutral conditions, offering significant advantages over the classical mixed acid approach.

Nitronium Salts (e.g., NO₂BF₄)

Nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), are stable, crystalline solids that serve as a direct source of the nitronium ion. This eliminates the need for a strong acid catalyst to generate the electrophile.

Mechanism of Action: The pre-formed NO₂⁺ ion reacts directly with the aromatic substrate in an organic solvent. The reaction proceeds through the same electrophilic substitution mechanism as with mixed acid but without the strongly acidic medium.

Comparative Data:

Reagent SystemSubstrateConditionsYield (%)ObservationsReference(s)
HNO₃ / H₂SO₄ Benzoic Acid0-15 °C, 1-2 h80-90Highly exothermic, requires careful control.[9][11][9][11]
NO₂BF₄ NitrobenzeneSulfolane, various temps~90 (meta)First-order kinetics, clean reaction.[12][12]
N₂O₅ Benzoic AcidCCl₄, 0 °C, 2 h92Eco-friendly, nearly stoichiometric.[13][13]
HNO₃ / Zeolite Hβ Benzoic AcidTFAA, CH₂Cl₂, 0 °C>95Heterogeneous catalyst, easy separation.[14][14]

Advantages:

  • Milder Conditions: Reactions can be run in organic solvents, avoiding the use of concentrated sulfuric acid.

  • High Reactivity: As a direct source of the electrophile, it is highly effective.[12]

Disadvantages:

  • Cost: Nitronium salts are significantly more expensive than nitric and sulfuric acids.

  • Moisture Sensitivity: These reagents are hygroscopic and must be handled under anhydrous conditions.

Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide (N₂O₅) is a powerful yet environmentally benign nitrating agent. It can be considered the anhydride of nitric acid and serves as an efficient source of the nitronium ion, especially in non-polar solvents.[13]

Mechanism of Action: In solution, N₂O₅ can exist in equilibrium with the nitronium nitrate ion pair ([NO₂]⁺[NO₃]⁻). The nitronium ion then acts as the electrophile. The only byproduct of the reaction is nitric acid, making it a much cleaner process.[15]

Advantages:

  • Eco-Friendly: The reaction can be nearly stoichiometric, significantly reducing acidic waste.[13]

  • High Efficiency: It is a highly reactive agent capable of nitrating deactivated rings under relatively mild conditions.[15]

Disadvantages:

  • Instability: N₂O₅ is thermally unstable and can be explosive, requiring careful preparation and handling.

  • Limited Commercial Availability: It is not as readily available as mixed acids and is often prepared in situ.

Solid-Supported and Heterogeneous Systems

A major advancement in green chemistry is the use of solid-supported reagents and catalysts. For nitration, this often involves impregnating a solid support like silica gel, clay, or a zeolite with a nitrating species.[16]

Mechanism of Action: These systems work in several ways. Some, like nitric acid on silica gel, provide a high surface area for the reaction to occur under milder conditions.[17] Others, like zeolite catalysts, can enhance reactivity and influence regioselectivity through their defined pore structures. A notable system uses nitric acid with trifluoroacetic anhydride (TFAA) and zeolite Hβ, which has proven highly effective for deactivated substrates like benzoic acid.[14]

Advantages:

  • Simplified Workup: The catalyst or supported reagent can be removed by simple filtration, drastically simplifying product isolation.[16][18]

  • Milder Conditions: Reactions often proceed at lower temperatures and without the need for strong mineral acids.

  • Enhanced Selectivity: The solid support can influence the regioselectivity of the reaction.[14]

  • Recyclability: Many solid catalysts can be recovered and reused, improving process economics and sustainability.[18]

Disadvantages:

  • Catalyst Preparation: The solid-supported reagents may require a separate preparation step.

  • Reaction Times: In some cases, reaction times may be longer compared to the homogeneous mixed acid method.

Workflow: Selecting a Nitrating Agent

G start Start: Need to Nitrate Benzoic Acid Derivative q1 Is the substrate sensitive to strong acid? start->q1 q2 Is cost the primary concern? q1->q2 No reagent_alternative Consider Alternative Reagents q1->reagent_alternative Yes q3 Is ease of workup/ catalyst recycling a priority? q2->q3 No reagent_mixed_acid Use Traditional Mixed Acid (HNO₃/H₂SO₄) q2->reagent_mixed_acid Yes reagent_zeolite Use Solid-Supported System (e.g., HNO₃/TFAA/Zeolite Hβ) q3->reagent_zeolite Yes reagent_n2o5 Use N₂O₅ or NO₂BF₄ (if cost allows) q3->reagent_n2o5 No reagent_alternative->q3

Caption: Decision tree for selecting a suitable nitrating agent.

Experimental Protocols

Protocol 1: Traditional Nitration of Benzoic Acid with Mixed Acid[9]

Safety Warning: This procedure involves highly corrosive and concentrated acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of acids is highly exothermic and requires strict temperature control.

Reagents:

  • Benzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

Procedure:

  • Prepare the Nitrating Mixture: In a flask submerged in an ice-salt bath, carefully and slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Swirl gently to mix and keep the temperature below 10 °C.

  • Dissolve the Substrate: In a separate, larger flask equipped with a magnetic stirrer, add 10 g of benzoic acid to 25 mL of concentrated sulfuric acid. Stir the mixture in an ice bath until the temperature is at or below 5 °C. The benzoic acid may not dissolve completely, forming a paste-like slurry.[9]

  • Nitration Reaction: While vigorously stirring the benzoic acid slurry, add the cold nitrating mixture dropwise using a dropping funnel. The rate of addition must be controlled to maintain the reaction temperature below 10-15 °C.[2]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes.

  • Workup and Isolation: Slowly pour the reaction mixture over a slurry of approximately 200 g of crushed ice in a large beaker with vigorous stirring. The crude 3-nitrobenzoic acid will precipitate as a solid.[19]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids.

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot water or an ethanol-water mixture to yield off-white crystals of 3-nitrobenzoic acid.[20]

Protocol 2: Zeolite-Catalyzed Nitration of Benzoic Acid[15][16]

Safety Warning: Trifluoroacetic anhydride (TFAA) is volatile and highly corrosive. Handle with extreme care in a fume hood.

Reagents:

  • Benzoic Acid

  • Zeolite Hβ (activated by heating under vacuum)

  • Nitric Acid (70%)

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂)

  • Ice

Procedure:

  • Reaction Setup: To a stirred suspension of activated Zeolite Hβ (e.g., 0.5 g) and benzoic acid (1.0 mmol) in dichloromethane (10 mL) at 0 °C (ice bath), add nitric acid (1.1 mmol).

  • Addition of Activator: Slowly add trifluoroacetic anhydride (1.5 mmol) to the cooled suspension.

  • Nitration Reaction: Stir the mixture at 0 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Workup and Isolation: Upon completion, quench the reaction by adding cold water.

  • Catalyst Removal: Remove the zeolite catalyst by simple filtration. Wash the catalyst with a small amount of dichloromethane.

  • Extraction: Separate the organic layer from the quenched reaction mixture. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion and Future Outlook

While the classical mixed acid method for synthesizing 3-nitrobenzoic acid derivatives remains prevalent due to its low cost and potency, its significant safety and environmental drawbacks are undeniable. Modern alternatives offer compelling advantages. Nitronium salts provide a direct and clean source of the electrophile, while dinitrogen pentoxide represents a powerful and eco-friendlier option. The most promising path forward, particularly for industrial applications, lies in the development and optimization of heterogeneous, solid-supported catalyst systems. These methods, exemplified by zeolite-catalyzed nitration, not only mitigate the hazards and waste associated with strong acids but also simplify product purification and allow for catalyst recycling. As the principles of green chemistry become more deeply integrated into synthetic planning, these alternative reagents will undoubtedly supplant traditional methods, paving the way for a safer, more sustainable, and efficient future in chemical synthesis.

References

A Comparative Guide to Greener Synthetic Alternatives for the Nitration of 2-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nitration of aromatic compounds is a foundational yet often problematic transformation. The synthesis of nitroaromatic compounds, crucial intermediates in the production of pharmaceuticals, dyes, and other fine chemicals, traditionally relies on harsh and environmentally taxing methods. The nitration of 2-bromobenzoic acid, a deactivated substrate, exemplifies these challenges, often leading to poor regioselectivity and significant waste streams. This guide provides an in-depth technical comparison of conventional nitration with emerging greener alternatives, supported by experimental insights and protocols to aid in the development of more sustainable synthetic strategies.

The Pitfalls of Conventional Nitration: A Case Study of 2-Bromobenzoic Acid

The traditional method for nitrating 2-bromobenzoic acid employs a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" approach, while effective in generating the necessary nitronium ion (NO₂⁺) electrophile, is fraught with several significant drawbacks.

A primary challenge is the lack of regioselectivity. The electron-withdrawing nature of both the bromine atom and the carboxylic acid group deactivates the aromatic ring and directs the incoming nitro group. In the case of 2-bromobenzoic acid, conventional nitration predominantly yields the 2-bromo-5-nitrobenzoic acid isomer.[1] The formation of the desired 2-bromo-3-nitrobenzoic acid or other isomers is less favored, necessitating arduous separation processes like fractional crystallization of their potassium salts to isolate the target molecule.[1] This not only complicates the purification process but also significantly reduces the overall yield of the desired product.

From an environmental and safety perspective, the use of large volumes of concentrated sulfuric and nitric acids is a major concern. These corrosive reagents pose significant handling risks and generate substantial acidic waste, the treatment and disposal of which are costly and environmentally detrimental.[2]

Greener Alternatives: A Move Towards Sustainable Nitration

In response to the limitations of conventional methods, several greener alternatives have emerged, focusing on milder reaction conditions, improved selectivity, and reduced environmental impact. This guide explores three promising approaches: Microwave-Assisted Synthesis, Solid-Acid Catalysis, and Continuous Flow Chemistry.

Microwave-Assisted Nitration with Metal Nitrates

Microwave-assisted organic synthesis (MAOS) has gained traction as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times. For the nitration of aromatic compounds, microwave irradiation in the presence of metal nitrates, such as calcium nitrate, in a less corrosive acidic medium like acetic acid, presents a compelling green alternative.[3][4]

Causality Behind Experimental Choices:

The use of a metal nitrate in acetic acid under microwave irradiation avoids the need for concentrated sulfuric acid. The microwave energy efficiently heats the polar reaction mixture, accelerating the in-situ generation of the nitrating species and the subsequent electrophilic aromatic substitution. Acetic acid serves as a solvent and a proton source, facilitating the reaction without the harshness of sulfuric acid. This approach has the potential to offer improved regioselectivity due to the different nature of the nitrating agent and the controlled heating profile.

Experimental Protocol (Conceptual for 2-Bromobenzoic Acid):

  • Reaction Setup: In a microwave-safe vessel, combine 2-bromobenzoic acid (1 equivalent), calcium nitrate (2 equivalents), and glacial acetic acid.[5]

  • Microwave Irradiation: Place the sealed vessel in a laboratory microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-120 °C) for a short duration (e.g., 2-10 minutes).[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any unreacted salts and acid, and then purify by recrystallization.

Solid-Acid Catalyzed Nitration

The replacement of corrosive liquid acids with solid acid catalysts, such as zeolites, represents a significant advancement in green chemistry.[6] These materials are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product workup and minimizing waste. Zeolites, with their well-defined pore structures, can also impart shape selectivity, potentially leading to improved regioselectivity in the nitration of substituted aromatics.[7]

Causality Behind Experimental Choices:

Solid acids like Hβ zeolite can effectively catalyze the formation of the nitronium ion from nitric acid. The reaction occurs within the pores of the catalyst, where the spatial constraints can favor the formation of specific isomers. For deactivated substrates, this can be a powerful tool to control the position of nitration. The use of a solid catalyst eliminates the need for a strong liquid acid co-reagent, making the process inherently safer and more environmentally friendly.

Experimental Protocol (Adapted for 2-Bromobenzoic Acid):

  • Catalyst Activation: Activate the Hβ zeolite catalyst by heating at a high temperature (e.g., 500 °C) under a stream of dry air to remove any adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the activated Hβ zeolite, 2-bromobenzoic acid, and a suitable solvent (e.g., dichloromethane).

  • Nitration: Cool the mixture in an ice bath and slowly add a solution of nitric acid in the same solvent.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time, monitoring the progress by TLC.

  • Workup: Upon completion, filter off the solid catalyst. The catalyst can be washed with a solvent, dried, and reactivated for future use. The filtrate is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Continuous Flow Nitration

Continuous flow chemistry offers enhanced safety and control over highly exothermic and potentially hazardous reactions like nitration.[8] By performing the reaction in a microreactor or a tubular reactor, superior heat and mass transfer can be achieved, leading to better temperature control, improved selectivity, and higher yields.[9]

Causality Behind Experimental Choices:

The small dimensions of a flow reactor allow for rapid dissipation of the heat generated during nitration, preventing localized temperature spikes that can lead to side reactions and reduced selectivity. The precise control over residence time and stoichiometry in a flow system enables fine-tuning of the reaction conditions to favor the formation of the desired product. This is particularly advantageous for the nitration of deactivated substrates where careful control is crucial. A successful example is the nitration of 2-amino-4-bromo-benzoic acid methyl ester in a flow system, which yielded the desired product with high purity and in excellent yield.[1]

Experimental Protocol (Conceptual for 2-Bromobenzoic Acid):

  • Stream Preparation:

    • Stream A: A solution of 2-bromobenzoic acid in a suitable solvent (e.g., acetic acid or dichloromethane).

    • Stream B: A solution of the nitrating agent (e.g., a mixture of nitric acid and the solvent).

  • Reaction: The two streams are pumped at controlled flow rates into a T-mixer where they combine and then flow through a temperature-controlled reactor coil. The residence time is determined by the total flow rate and the volume of the reactor.

  • Quenching: The output from the reactor is continuously mixed with a quenching stream (e.g., cold water or a basic solution) to stop the reaction.

  • Workup: The quenched reaction mixture is collected, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the product.

Performance Comparison

The following table provides a comparative overview of the different nitration methods for 2-bromobenzoic acid. It is important to note that while data for the conventional method is well-established, the data for the greener alternatives is largely based on conceptual protocols and results from similar substrates, and would require optimization for this specific transformation.

FeatureConventional Mixed Acid NitrationMicrowave-Assisted Synthesis (Conceptual)Solid-Acid Catalysis (Projected)Continuous Flow Nitration (Projected)
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Metal Nitrate (e.g., Ca(NO₃)₂) / Acetic AcidConc. HNO₃Conc. HNO₃ / Solvent
Catalyst H₂SO₄ (reagent and catalyst)NoneHβ Zeolite (recyclable)None
Reaction Time Several hours[5]Minutes[3]HoursMinutes[1]
Temperature 0 - 30 °C[5]80 - 120 °C[5]0 °C - Room TemperatureControlled (e.g., 0 - 40 °C)
Yield Moderate (for mixed isomers)[1]Potentially HighPotentially HighPotentially High[1]
Regioselectivity Poor (major product is 2,5-isomer)[1]Potentially ImprovedPotentially Improved (shape selective)Potentially Improved
Safety Concerns High (corrosive acids, exothermicity)Moderate (pressure buildup in sealed vessel)Low (solid catalyst)High (contained system, small volumes)
Environmental Impact High (acidic waste)Low (benign salts as byproducts)Low (recyclable catalyst)Low (reduced waste)
Workup Difficult (neutralization, extraction)Simple (precipitation, filtration)Simple (catalyst filtration)Integrated into the flow process

Visualizing the Pathways

To better understand the workflows, the following diagrams illustrate the conventional nitration process and a generalized greener alternative pathway.

Conventional_Nitration cluster_conventional Conventional Mixed Acid Nitration Start 2-Bromobenzoic Acid Reaction Stirred Tank Reactor (0-30°C, several hours) Start->Reaction Mixed_Acid Conc. HNO₃ / Conc. H₂SO₄ Mixed_Acid->Reaction Quenching Quench with Ice Water Reaction->Quenching Separation Difficult Separation (Fractional Crystallization) Quenching->Separation Product Mixture of Isomers (Major: 2,5-isomer) Separation->Product

Caption: Workflow for conventional nitration of 2-bromobenzoic acid.

Greener_Nitration cluster_greener Greener Nitration Alternative (Generalized) Start_Green 2-Bromobenzoic Acid Greener_Reaction Controlled Reaction (Microwave or Flow Reactor) Start_Green->Greener_Reaction Greener_Reagent Greener Nitrating Agent (e.g., Metal Nitrate, HNO₃) Greener_Reagent->Greener_Reaction Greener_Catalyst Greener Catalyst (e.g., Solid Acid, None) Greener_Catalyst->Greener_Reaction Simple_Workup Simplified Workup (Filtration, Extraction) Greener_Reaction->Simple_Workup Selective_Product Improved Regioselectivity & Higher Yield Simple_Workup->Selective_Product

Caption: Generalized workflow for greener nitration alternatives.

Conclusion and Future Outlook

The conventional nitration of 2-bromobenzoic acid, while a long-standing method, presents significant challenges in terms of regioselectivity, safety, and environmental impact. Greener alternatives, including microwave-assisted synthesis, solid-acid catalysis, and continuous flow chemistry, offer promising solutions to these issues. While direct experimental data for the application of all these greener methods to 2-bromobenzoic acid is still emerging, the principles behind them and the results obtained with similar substrates strongly suggest their potential for developing more sustainable and efficient synthetic routes.

For researchers and drug development professionals, the adoption of these greener methodologies is not just an environmental imperative but also a scientific opportunity. The enhanced control and selectivity offered by these techniques can lead to the development of more efficient and cost-effective processes for the synthesis of valuable nitroaromatic intermediates. Further research focused on the direct application and optimization of these greener methods for the nitration of 2-bromobenzoic acid and other challenging substrates will be crucial in realizing their full potential.

References

A Comparative Guide to the Strategic Synthesis Applications of 3-Bromo-2-nitrobenzoic Acid and 3-Bromo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selection of a starting material is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Substituted benzoic acids are foundational building blocks, and among them, bromonitrobenzoic acids offer a rich platform for molecular elaboration. This guide provides an in-depth comparison of two structurally similar yet chemically distinct isomers: 3-Bromo-2-nitrobenzoic acid and 3-Bromo-5-nitrobenzoic acid.

This document moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure and chemical reactivity. By understanding the nuanced electronic and steric differences between these isomers, researchers can make more strategic and informed decisions in their synthetic designs. We will delve into comparative reactivity in key transformations, provide validated experimental protocols, and present case studies that highlight the specific advantages of each isomer.

Physicochemical and Electronic Properties: A Tale of Two Isomers

The seemingly minor shift in the nitro group's position from C2 to C5 profoundly impacts the molecule's electronic distribution, acidity, and steric environment. These differences are not merely academic; they have direct consequences on reaction kinetics, substrate scope, and handling procedures.

PropertyThis compound3-Bromo-5-nitrobenzoic AcidRationale for Difference
CAS Number 116529-61-4[1]6307-83-1[2]N/A
Molecular Formula C₇H₄BrNO₄[3]C₇H₄BrNO₄[2]Isomers share the same formula.
Molecular Weight 246.01 g/mol [3]246.01 g/mol [2]Isomers share the same weight.
Melting Point ~184-186 °C (Varies with source)159-161 °C[2][4]The ortho arrangement in the 2-nitro isomer likely allows for stronger intermolecular interactions (e.g., hydrogen bonding, crystal packing) compared to the meta arrangement.
Acidity (pKa) Expected to be lower (more acidic)Expected to be higher (less acidic)The "ortho effect" dramatically increases acidity. Steric hindrance from the ortho nitro group forces the carboxylic acid out of the plane of the benzene ring, inhibiting resonance with the ring and increasing the acidity of the proton.[5][6][7]
Appearance White to pale yellow powderLight yellow crystalline substance[2]N/A

The most striking difference lies in their acidity, governed by the ortho effect . In this compound, the proximity of the nitro and carboxyl groups creates steric hindrance. This forces the -COOH group to twist out of the plane of the benzene ring, which inhibits resonance stabilization of the neutral acid form but does not affect the stability of the carboxylate anion, thereby increasing its acidity.[5][6][7][8] This effect is a general phenomenon for ortho-substituted benzoic acids and is particularly pronounced with a strongly electron-withdrawing group like a nitro substituent.[5][7][9]

Fig 1. Causality of the Ortho Effect on Acidity.

Comparative Reactivity in Key Synthetic Transformations

The electronic and steric disparities between the two isomers lead to divergent reactivity profiles, which can be strategically exploited in synthesis.

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, involving the addition of a nucleophile to an activated aryl halide, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the halide.[10][11] The rate of this reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

  • This compound: This isomer is highly activated towards SNAr. The nitro group is ortho to the bromine leaving group, which is an ideal arrangement. The electron-withdrawing power of both the ortho-nitro group and the meta-carboxyl group strongly stabilizes the negatively charged Meisenheimer intermediate that forms when a nucleophile attacks the carbon bearing the bromine.[11][12] This makes it the preferred substrate for reactions where the bromine needs to be displaced by nucleophiles like amines, alkoxides, or thiolates.[12]

  • 3-Bromo-5-nitrobenzoic Acid: In this isomer, both the nitro group and the carboxylic acid group are meta to the bromine atom. While they are electron-withdrawing, their ability to stabilize the Meisenheimer complex through resonance is absent. Stabilization relies solely on the weaker inductive effect. Consequently, 3-Bromo-5-nitrobenzoic acid is significantly less reactive in SNAr reactions.

Verdict: For SNAr reactions, This compound is unequivocally the superior choice due to the ortho-positioning of the activating nitro group.

B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide, catalyzed by a palladium complex.[13][14] The key steps involve oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation, and reductive elimination.[13]

  • This compound: The steric bulk of the ortho-nitro and ortho-carboxyl groups can hinder the approach of the bulky palladium catalyst to the C-Br bond for the initial oxidative addition step. This steric hindrance can lead to slower reaction rates or require more forcing conditions (higher temperatures, stronger ligands) to achieve good yields.

  • 3-Bromo-5-nitrobenzoic Acid: This isomer presents a much less sterically encumbered C-Br bond. The flanking positions are occupied by hydrogen atoms, allowing for easier access by the palladium catalyst. This generally leads to more efficient and faster Suzuki-Miyaura coupling reactions under milder conditions. The presence of electron-withdrawing groups can sometimes slow the oxidative addition step, but the steric accessibility is often the more dominant factor.

Verdict: For Pd-catalyzed cross-coupling reactions, 3-Bromo-5-nitrobenzoic acid is generally the preferred isomer due to its reduced steric hindrance around the reactive C-Br bond.

C. Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation that opens up a wealth of subsequent functionalization possibilities (e.g., diazotization, acylation).

  • This compound: The proximity of the three adjacent substituents (-Br, -NO₂, -COOH) can lead to interesting intramolecular interactions. The reduction can sometimes be accompanied by cyclization reactions, depending on the reagents and conditions. For example, reductive cyclization is a known strategy for forming heterocyclic scaffolds like phenazines.[15]

  • 3-Bromo-5-nitrobenzoic Acid: The reduction of the nitro group in this isomer is more straightforward, typically yielding 3-amino-5-bromobenzoic acid without competing intramolecular side reactions. This makes it a reliable precursor for synthesizing molecules where the aniline functionality is desired on a less substituted scaffold.

Verdict: For a simple, clean reduction to the corresponding aniline, 3-Bromo-5-nitrobenzoic acid is the more predictable choice. This compound should be selected when intramolecular cyclization following reduction is the desired synthetic strategy.

Experimental Protocols: A Validated Comparison

To provide a practical context for the principles discussed, the following section details a representative experimental protocol for a Suzuki-Miyaura coupling reaction, a transformation where the choice of isomer is critical.

Protocol: Suzuki-Miyaura Coupling of Bromonitrobenzoic Acid Isomers with Phenylboronic Acid

This protocol is a generalized procedure designed to highlight the comparative reactivity. Optimization may be required for specific substrates.[13][16]

Fig 2. General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound OR 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Brine

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine the bromonitrobenzoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.[13]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. It is anticipated that the reaction with 3-Bromo-5-nitrobenzoic acid will reach completion significantly faster than the reaction with the sterically hindered this compound.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 2 to ensure the carboxylic acid product is protonated.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (15 mL each).

  • Combine all organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired nitro-biphenyl-carboxylic acid.

Conclusion: A Guide to Strategic Selection

The choice between this compound and 3-Bromo-5-nitrobenzoic acid is a clear example of how subtle positional isomerism dictates synthetic strategy.

  • Choose this compound when:

    • The primary goal is Nucleophilic Aromatic Substitution (SNAr) to displace the bromine atom.

    • A synthetic route requires taking advantage of the high acidity due to the ortho effect .

    • The desired outcome involves a reductive cyclization or other intramolecular transformations involving the adjacent functional groups.

  • Choose 3-Bromo-5-nitrobenzoic Acid when:

    • The key transformation is a Palladium-Catalyzed Cross-Coupling reaction (e.g., Suzuki, Heck, Sonogashira) at the bromine position.[2][17]

    • A clean and straightforward reduction of the nitro group to an amine is required without competing side reactions.

    • The molecule is being used as a building block in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals where steric accessibility is paramount for subsequent reactions.[2][17][18][19]

By understanding the underlying chemical principles that govern the reactivity of these isomers, researchers can design more elegant, efficient, and successful synthetic routes, thereby accelerating the process of discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Bromo-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Bromo-2-nitrobenzoic acid. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Understanding the Risks: Hazard Identification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include:

  • Acute Oral Toxicity: The substance is harmful if swallowed[1].

  • Skin Irritation: It is known to cause skin irritation upon contact[1][2].

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation[1][2][3].

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation[1][2][4].

Understanding these hazards is the first step in implementing a robust safety protocol. The causality is clear: direct contact or inhalation can lead to adverse health effects, necessitating the use of appropriate personal protective equipment (PPE) and handling techniques to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationRequired Personal Protective EquipmentJustification
Weighing and Aliquoting - Nitrile gloves- Lab coat- Safety glasses with side shields or safety gogglesProtects against incidental skin and eye contact with the solid compound.
Dissolving and Solution Handling - Nitrile gloves- Lab coat- Chemical splash gogglesProvides a higher level of eye protection against splashes of the chemical in solution.
Reactions and Heating - Nitrile gloves- Lab coat- Chemical splash goggles- Face shield (if not working in a fume hood)Offers additional protection for the face from potential splashes or vigorous reactions.
Spill Cleanup - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron or coveralls- Chemical splash goggles- Respirator with appropriate cartridgeEnsures maximum protection from concentrated exposure during spill management.

This tiered approach to PPE selection is a self-validating system; it directly correlates the level of protection with the potential for exposure, ensuring a safe working environment. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[5].

Safe Handling and Storage Protocols: A Step-by-Step Approach

Adherence to a strict handling protocol is crucial for minimizing risk. The following steps provide a clear, procedural guide for working with this compound.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation of dust or vapors[4][5].

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[6][7].

  • Before starting work, clear the area of any unnecessary items and ensure all necessary equipment is within reach.

2. Handling the Solid Compound:

  • When weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent dust from becoming airborne.

  • Avoid creating dust when transferring the solid. Use a spatula and handle the container with care[4][5].

  • If any of the compound comes into contact with your gloves, remove them immediately, wash your hands, and put on a new pair.

3. Working with Solutions:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Clearly label all containers with the chemical name, concentration, and date.

  • Keep containers tightly closed when not in use to prevent evaporation and accidental spills[4][8].

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4].

  • The storage container should be tightly sealed to prevent contamination and degradation[4][8].

  • Keep it in a designated and clearly marked area for hazardous chemicals.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response Workflow

The following diagram outlines the procedural flow for managing a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_final_steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Major Spill Assess Assess the spill size and risk Alert->Assess Minor Spill Report Report the incident to the Safety Officer Evacuate->Report PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize if applicable (consult SDS) Contain->Neutralize Collect Carefully collect the material Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste in a sealed, labeled container Decontaminate->Dispose Dispose->Report

Caption: Workflow for handling a chemical spill.

For cleanup, do not use water to wash down the spill as it may spread the contamination. Instead, use an inert absorbent material to contain the spill, and then collect it into a suitable container for disposal[4][6].

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6].

  • In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops[4][6].

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[4][6].

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[4][6].

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions in a labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service. One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[5]. Do not dispose of it down the drain or in the regular trash[5][9].

By following these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.